(S)-methyl 2-aminobutanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-aminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-4(6)5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWPOYPWQTUZDY-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15399-22-1 | |
| Record name | Methyl 2-aminobutanoate, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015399221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 2-AMINOBUTANOATE, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DLG7FX638 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (S)-methyl 2-aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-methyl 2-aminobutanoate, also known as L-2-aminobutyric acid methyl ester, is a chiral ester of the non-proteinogenic amino acid (S)-2-aminobutanoic acid. This compound and its hydrochloride salt are of significant interest in the pharmaceutical industry, primarily serving as a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific nature makes it a valuable precursor for the asymmetric synthesis of complex molecules, most notably the anti-epileptic drug Levetiracetam. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound and its hydrochloride salt, detailed experimental protocols for its synthesis, and an exploration of its role in drug development.
Chemical and Physical Properties
The properties of this compound are most commonly reported for its more stable hydrochloride salt. A summary of these properties is presented below.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₂ClNO₂ |
| Molecular Weight | 117.15 g/mol | 153.61 g/mol [1][2] |
| Appearance | - | White to off-white solid |
| Melting Point | - | 116-117 °C[1] |
| Solubility | - | Soluble in water. Sparingly soluble in aqueous acid; slightly soluble in DMSO and methanol.[3] |
| CAS Number | 15399-22-1 | 56545-22-3[1] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound hydrochloride.
Table 2: Spectral Data for this compound Hydrochloride
| Technique | Data |
| ¹H NMR | Specific chemical shifts and coupling constants are not readily available in the searched literature. However, expected signals would correspond to the methyl ester protons, the α-proton, the methylene protons of the ethyl group, and the terminal methyl protons of the ethyl group. |
| ¹³C NMR | Specific chemical shifts are not readily available in the searched literature. Expected signals would include the carbonyl carbon of the ester, the α-carbon, the methylene carbon, the terminal methyl carbon of the ethyl group, and the methyl ester carbon. |
| FT-IR | A full spectrum with peak assignments is not available. Key expected peaks would include N-H stretching of the ammonium group, C-H stretching of the alkyl groups, C=O stretching of the ester, and C-N stretching. |
Experimental Protocols
The synthesis of this compound hydrochloride is a well-established process. Below are detailed experimental protocols based on common synthetic routes.
Synthesis of this compound Hydrochloride from (S)-2-Aminobutanoic Acid
This method involves the direct esterification of (S)-2-aminobutanoic acid using thionyl chloride in methanol.
Materials:
-
(S)-2-Aminobutanoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
Procedure:
-
Suspend (S)-2-aminobutanoic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask should be cooled in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur, and the amino acid will gradually dissolve.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield white crystals of this compound hydrochloride.
Logical Workflow for Synthesis:
Caption: Synthesis of this compound HCl.
Chemical Reactivity and Applications in Drug Development
This compound is a versatile chiral intermediate. The primary amine and the ester functional groups allow for a variety of chemical transformations.
-
N-Acylation: The amino group can be readily acylated to form amides. This is a key step in the synthesis of Levetiracetam, where it is reacted with 4-chlorobutyryl chloride.
-
Reduction: The ester group can be reduced to the corresponding primary alcohol, (S)-2-aminobutan-1-ol, another important chiral building block.
-
Peptide Coupling: As an amino acid ester, it can be used in peptide synthesis, although its non-proteinogenic nature means it is used for the creation of synthetic peptides with specific properties.
The primary application of this compound in drug development is as a key starting material for the synthesis of Levetiracetam . Levetiracetam is a second-generation anti-epileptic drug with a unique mechanism of action.
Signaling Pathway of Levetiracetam
While this compound itself does not have a known direct biological signaling role, its end-product, Levetiracetam, exerts its therapeutic effects through a distinct mechanism. The primary target of Levetiracetam is the synaptic vesicle glycoprotein 2A (SV2A).[3][4][5][6]
The binding of Levetiracetam to SV2A is thought to modulate the release of neurotransmitters from presynaptic vesicles, although the precise downstream effects are still under investigation. This interaction is believed to contribute to the broad-spectrum anti-seizure activity of the drug.[4][5] Other proposed mechanisms for Levetiracetam include the modulation of Ca²⁺ channels and an indirect influence on GABAergic and glutamatergic neurotransmission.[3][6][7]
Diagram of Levetiracetam's Proposed Mechanism of Action:
Caption: Levetiracetam's mechanism of action.
Conclusion
This compound is a critically important chiral building block in modern pharmaceutical synthesis. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a reliable precursor for the development of enantiomerically pure drugs. While its direct biological activity is limited, its role as a key intermediate in the synthesis of Levetiracetam highlights its significance in the treatment of neurological disorders. Further research into the detailed spectral characteristics and solubility in a wider range of solvents would be beneficial for process optimization and quality control in industrial applications.
References
- 1. This compound hydrochloride (56545-22-3) for sale [vulcanchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 5. Levetiracetam - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Frontiers | Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy [frontiersin.org]
(S)-methyl 2-aminobutanoate CAS number and structure
An In-Depth Technical Guide to (S)-Methyl 2-Aminobutanoate
This technical guide provides a comprehensive overview of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physical and chemical properties, synthesis protocols, and key applications.
Chemical Identity and Structure
This compound is a chiral amino acid ester. It is commonly available as a hydrochloride salt, which enhances its stability and solubility in aqueous media. The free base and its hydrochloride salt have distinct CAS numbers.
-
This compound (Free Base)
-
This compound Hydrochloride (HCl Salt)
The chemical structure of the (S)-enantiomer is depicted below:
Chemical Structure of this compound
Physicochemical Properties
The properties of this compound and its hydrochloride salt are summarized in the table below. These properties are crucial for designing experimental conditions, including reaction setups and purification procedures.
| Property | This compound (Free Base) | This compound Hydrochloride | Source(s) |
| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₂ClNO₂ | [1][2][3][7] |
| Molecular Weight | 117.15 g/mol | 153.61 g/mol | [1][2][3][7] |
| Appearance | Not specified | White crystalline solid | [5] |
| Melting Point | Not specified | 116–117°C | [5] |
| Boiling Point | 127.8°C at 760 mmHg | Not specified | [8] |
| Density | 0.987 g/cm³ | Not specified | [8] |
| Solubility | Not specified | Highly soluble in water (>100 mg/mL) | [5] |
| Storage Temperature | 2-8°C (Refrigerator) | Room temperature | [1][5] |
| Purity | ≥95% | ≥97% | [4][7] |
Experimental Protocols: Synthesis
The synthesis of this compound hydrochloride is typically achieved through the esterification of (S)-2-aminobutanoic acid. Below are two common laboratory-scale protocols.
Synthesis using Thionyl Chloride in Methanol
This is a widely used method for the esterification of amino acids. Thionyl chloride reacts with methanol to form methyl chloride and hydrogen chloride in situ, which catalyzes the esterification.
Experimental Protocol:
-
(S)-2-aminobutanoic acid (0.21 mol) is dissolved in 120 mL of methanol in a round-bottom flask.[2]
-
The reaction mixture is cooled to 0°C in an ice-water bath.[2]
-
Thionyl chloride (0.42 mol) is added slowly and dropwise with continuous stirring.[2]
-
After the addition is complete, the reaction mixture is heated to reflux for 2 hours.[2]
-
Subsequently, the mixture is cooled to room temperature.[2]
-
The solvent is removed by concentration under reduced pressure to yield this compound hydrochloride as a white solid.[2][9]
Synthesis using Trimethylchlorosilane (TMSCl) in Methanol
This method offers a milder alternative to the thionyl chloride procedure and is performed at room temperature.
General Procedure:
-
Place the amino acid (0.1 mol) in a round-bottom flask.[10]
-
Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) while stirring with a magnetic stirrer.[10]
-
Add methanol (100 mL) to the mixture.[10]
-
Stir the resulting solution or suspension at room temperature.[10]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).[10]
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the product as its hydrochloride salt.[10]
Visualization of Synthesis and Applications
The following diagrams illustrate the synthesis workflow and the role of this compound as a chiral building block.
Caption: Synthesis workflow for this compound Hydrochloride.
Caption: Applications of this compound in synthesis.
Applications in Research and Drug Development
This compound is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceuticals and other bioactive molecules. Its key applications include:
-
Chiral Precursor for Pharmaceuticals: Its defined stereochemistry makes it an important starting material for the synthesis of enantiomerically pure drugs.[5] It is noted as an impurity in the synthesis of Levetiracetam, an anti-epileptic drug, which highlights its structural relevance in this class of compounds.[1]
-
Synthesis of Enzyme Inhibitors: The compound is used in the synthesis of molecules designed for stereospecific binding to enzymes.[5] For instance, it is a reagent in the synthesis of methylsulfonamide-based small molecule legumain inhibitors.[1][2]
-
General Chemical Reagent: Beyond specific complex syntheses, it serves as a versatile chiral amine and ester for various chemical transformations.[1][2]
Safety and Handling
This compound hydrochloride is classified as an irritant.[6] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. It should be handled in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 15399-22-1 [chemicalbook.com]
- 3. Methyl 2-aminobutanoate, (2S)- | C5H11NO2 | CID 10820508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound hydrochloride (56545-22-3) for sale [vulcanchem.com]
- 6. This compound hydrochloride | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. methyl 2-aminobutanoate | CAS#:2483-62-7 | Chemsrc [chemsrc.com]
- 9. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical Properties of (S)-methyl 2-aminobutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-methyl 2-aminobutanoate hydrochloride, a chiral ester of the non-proteinogenic amino acid (S)-2-aminobutanoic acid, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its stereochemistry and physical properties are critical determinants of its reactivity and suitability for various applications. This technical guide provides a comprehensive overview of the known physical properties of this compound hydrochloride, detailed experimental protocols for their determination, and a logical workflow for its characterization.
Data Presentation: Physical Properties
A summary of the key physical and chemical properties of this compound hydrochloride is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Name | This compound hydrochloride | [1][2] |
| Synonyms | L-2-Aminobutyric Acid Methyl Ester Hydrochloride, H-ABU-OME HCl | [1] |
| CAS Number | 56545-22-3 | [1][3] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 153.61 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid | [1][4] |
| Melting Point | 116–117 °C | [1][4] |
| Solubility | Water: Highly soluble (>100 mg/mL) Aqueous Acid: Sparingly soluble DMSO: Slightly soluble Methanol: Slightly soluble | [1][4] |
| Optical Rotation | Data not available in the searched sources. A protocol for its determination is provided below. | |
| pKa | Data not available in the searched sources. A protocol for its determination is provided below. |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of this compound hydrochloride are outlined below. These protocols are based on standard laboratory practices and can be adapted as needed.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound hydrochloride transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle to ensure a uniform particle size. The open end of a capillary tube is gently pressed into the powdered sample.[5] The tube is then inverted and tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5]
-
Apparatus Setup: The melting point apparatus is turned on and the heating rate is set. For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[6] For a more precise measurement, a slower heating rate (1-2 °C/min) should be used, starting from a temperature approximately 20 °C below the expected melting point.[6][7]
-
Measurement: The loaded capillary tube is placed in the heating block of the apparatus. The sample is observed through the magnifying lens.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow (typically 1-2 °C).[5]
Specific Rotation Measurement (Polarimetry)
Objective: To measure the specific rotation of this compound hydrochloride, which is a characteristic property of a chiral compound.
Apparatus:
-
Polarimeter
-
Sodium D-line lamp (589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask
-
Analytical balance
-
Solvent (e.g., water, methanol)
Procedure:
-
Solution Preparation: An accurately weighed sample of this compound hydrochloride (e.g., 1.00 g) is dissolved in a suitable solvent (e.g., water) in a volumetric flask (e.g., 100 mL) to create a solution of known concentration (c, in g/mL).[8]
-
Instrument Calibration: The polarimeter is turned on and allowed to warm up. The polarimeter cell is filled with the pure solvent, ensuring no air bubbles are present, and placed in the instrument. The reading is zeroed.[9]
-
Sample Measurement: The polarimeter cell is rinsed and then filled with the prepared sample solution, again avoiding air bubbles. The cell is placed in the polarimeter, and the observed rotation (α) in degrees is recorded. The temperature (T) of the measurement should also be noted.[9]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:[8][10]
[α]^T_D = α / (l × c)
where:
-
[α]^T_D is the specific rotation at temperature T using the sodium D-line.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the amino group in this compound hydrochloride.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Deionized water
Procedure:
-
Sample Preparation: A known amount of this compound hydrochloride is dissolved in a known volume of deionized water in a beaker to create a solution of known concentration.
-
Titration Setup: The beaker is placed on a magnetic stirrer, and a stir bar is added. The calibrated pH electrode is immersed in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar. The burette is filled with the standardized NaOH solution.
-
Titration: An initial pH reading of the amino acid ester hydrochloride solution is recorded. The NaOH solution is added in small, precise increments (e.g., 0.1-0.2 mL). After each addition, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until the pH has risen significantly, well past the expected equivalence point.
-
Data Analysis: A titration curve is generated by plotting the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point, which corresponds to the flattest region (buffer region) of the curve before the equivalence point.[11] The Henderson-Hasselbalch equation can also be used to determine the pKa from the titration data.[11][12]
Mandatory Visualization
Caption: Workflow for the physical characterization of this compound hydrochloride.
References
- 1. This compound hydrochloride (56545-22-3) for sale [vulcanchem.com]
- 2. This compound hydrochloride | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. chembk.com [chembk.com]
- 5. thinksrs.com [thinksrs.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 10. Specific rotation - Wikipedia [en.wikipedia.org]
- 11. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 12. scribd.com [scribd.com]
Spectroscopic Profile of (S)-methyl 2-aminobutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amino acid derivative, (S)-methyl 2-aminobutanoate. This document includes available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented to aid in the replication and validation of these findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the expected proton (¹H) and carbon-13 (¹³C) NMR data for this compound.
¹H NMR Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.7 | Singlet | -OCH₃ |
| ~3.4 | Triplet | -CH(NH₂) |
| ~1.7 | Multiplet | -CH₂CH₃ |
| ~1.5 | Broad Singlet | -NH₂ |
| ~0.9 | Triplet | -CH₂CH₃ |
Note: Predicted data is based on computational models and should be confirmed with experimental results.
¹³C NMR Data
Similar to the proton NMR, a complete experimental carbon spectrum for the free base is not widely published. The following table presents predicted chemical shifts for the carbon atoms in this compound.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Ester) |
| ~55 | -CH(NH₂) |
| ~52 | -OCH₃ |
| ~26 | -CH₂CH₃ |
| ~10 | -CH₂CH₃ |
Note: Predicted data is based on computational models and should be confirmed with experimental results.
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-resolution NMR spectra of amino acid esters is as follows:
-
Sample Preparation: Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[2] The solution should be free of particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][4]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
Data Acquisition:
-
Tune and match the probe to the appropriate frequency.
-
Perform shimming of the magnetic field to optimize its homogeneity and achieve high-resolution spectra.
-
For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
IR Data
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. For the hydrochloride salt, a strong ester carbonyl (C=O) stretch is expected around 1740 cm⁻¹, with N-H stretching vibrations of the ammonium salt appearing in the broad 2500-3000 cm⁻¹ region.[1]
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Medium, Broad | N-H Stretch (Amine) |
| 2970 - 2850 | Strong | C-H Stretch (Aliphatic) |
| ~1740 | Strong | C=O Stretch (Ester) |
| ~1590 | Medium | N-H Bend (Amine) |
| 1200 - 1000 | Strong | C-O Stretch (Ester) |
Note: These are typical ranges and the exact peak positions can vary.
Experimental Protocol for FT-IR Spectroscopy
For a liquid sample like this compound, the following procedure can be used:
-
Sample Preparation (Neat Liquid):
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or with clean salt plates/ATR crystal).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.[8]
-
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small, volatile molecules.
MS Data
The mass spectrum of this compound is identical to that of its enantiomer, (R)-methyl 2-aminobutanoate. The NIST WebBook provides the electron ionization mass spectrum for the D-form (equivalent to the R-form).[9] The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (117.15 g/mol ).
Table 4: Key Fragments in the Electron Ionization Mass Spectrum of methyl 2-aminobutanoate
| m/z | Relative Intensity | Proposed Fragment |
| 117 | Low | [M]⁺ (Molecular Ion) |
| 102 | Moderate | [M - CH₃]⁺ |
| 88 | Moderate | [M - C₂H₅]⁺ |
| 74 | High | [M - C₃H₇]⁺ or [H₂N=CH-COOCH₃]⁺ |
| 58 | Base Peak | [M - COOCH₃]⁺ or [CH₃CH₂CH=NH₂]⁺ |
Source: Adapted from NIST WebBook data for D-2-Aminobutyric acid, methyl ester.[9]
Experimental Protocol for Electron Ionization Mass Spectrometry
A general procedure for obtaining an EI mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.[10][11]
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][11][12][13] This causes the molecules to ionize, primarily forming a molecular ion (M⁺), which can then undergo fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An ion detector measures the abundance of ions at each m/z value.
-
Data Processing: The instrument's software plots the relative abundance of the ions as a function of their m/z ratio to generate the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. Methyl 2-aminobutanoate hydrochloride | 7682-18-0 | Benchchem [benchchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. sites.bu.edu [sites.bu.edu]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. d-2-Aminobutyric acid , methyl ester [webbook.nist.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 13. Electron ionization - Wikipedia [en.wikipedia.org]
Synthesis of (S)-methyl 2-aminobutanoate from L-2-aminobutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-methyl 2-aminobutanoate, also known as L-2-aminobutyric acid methyl ester, is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably the anti-epileptic drug Levetiracetam.[1][2] Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the synthesis of this compound from its parent amino acid, L-2-aminobutyric acid, focusing on common and efficient laboratory-scale procedures.
Synthetic Strategies
The primary method for the synthesis of this compound from L-2-aminobutyric acid is through Fischer-Speier esterification . This classic reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol, in the presence of a strong acid catalyst.[3][4][5][6] The equilibrium of this reversible reaction is driven towards the ester product by using a large excess of methanol and/or by removing the water formed during the reaction.[3][6]
Commonly employed acid catalysts include:
-
Thionyl chloride (SOCl₂): This reagent is highly effective as it reacts with methanol to generate HCl in situ, which acts as the catalyst.[7] An additional advantage of using thionyl chloride is that it reacts with the water produced, driving the equilibrium forward.[8]
-
Hydrogen chloride (HCl) gas: Bubbling anhydrous HCl gas through the methanolic solution of the amino acid is another widely used method.[1]
-
Trimethylchlorosilane (TMSCl): This reagent can also be used to facilitate the esterification in methanol at room temperature, offering a convenient and mild alternative.[9][10]
Due to the presence of the amine group, which can be protonated, the product is typically isolated as the hydrochloride salt, this compound hydrochloride.[9][11][12] This salt form is often a stable, crystalline solid that is convenient for storage and handling.[12][13]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound hydrochloride using two common methods.
Method 1: Esterification using Thionyl Chloride in Methanol
This is a widely cited and effective method for the esterification of amino acids.
Reaction Scheme:
Caption: Fischer esterification of L-2-aminobutyric acid.
Procedure:
-
Suspend L-2-aminobutyric acid in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension in an ice bath (0-5 °C).[1]
-
Slowly add thionyl chloride dropwise to the stirred suspension.[1][14] Caution: The reaction is exothermic and generates HCl gas. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for a specified period (e.g., 2-18 hours).[1][14] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
The resulting solid residue is this compound hydrochloride.[1] It can be further purified by recrystallization if necessary.
Method 2: Esterification using Hydrogen Chloride Gas in Methanol
This method avoids the use of thionyl chloride but requires a source of anhydrous HCl gas.
Reaction Scheme:
Caption: Synthesis via HCl-catalyzed esterification.
Procedure:
-
Suspend L-2-aminobutyric acid in methanol in a three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a stirrer.
-
Bubble anhydrous hydrogen chloride gas through the stirred suspension for a period of time (e.g., 30 minutes).[1]
-
Heat the reaction mixture to a specified temperature (e.g., 55 °C) and stir overnight.[1]
-
Cool the mixture to room temperature.
-
If any inorganic salts precipitate, remove them by filtration.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The resulting white solid, this compound hydrochloride, can be purified by washing with a suitable solvent like isopropyl alcohol.[1]
Data Presentation
The following tables summarize quantitative data from various reported syntheses.
Table 1: Reaction Parameters for the Synthesis of this compound Hydrochloride
| Parameter | Method 1 (Thionyl Chloride) | Method 2 (HCl Gas) |
| Starting Material | L-2-aminobutyric acid or its hydrochloride salt | L-2-aminobutyric acid |
| Reagents | Methanol, Thionyl Chloride | Methanol, Anhydrous HCl Gas |
| Reaction Temperature | 0 °C to reflux | Room temperature to 55 °C |
| Reaction Time | 2 - 18 hours[1][14] | ~18 hours (overnight)[1] |
| Product Form | Hydrochloride salt | Hydrochloride salt |
Table 2: Reported Yields for the Synthesis of this compound Hydrochloride
| Method | Starting Material | Yield | Reference |
| Thionyl Chloride | (S)-2-aminobutyric acid hydrochloride salt (90 g) | 109 g (quantitative) | [1] |
| Thionyl Chloride | (2S)-2-aminobutyric acid (21.56 g) | 31.87 g (99.3%) | [14] |
| HCl Gas | (S)-2-aminobutyric acid (164 g) | 103 g | [1] |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR (500 MHz, MeOD) | δ 1.05 (t, J = 7.6 Hz, 3H), 1.93-2.06 (m, 2H), 3.85 (s, 3H), 4.05 (t, J = 6.2 Hz, 1H) | [15] |
| ¹³C NMR (126 MHz, MeOD) | δ 8.32, 23.44, 52.33, 53.79, 169.54 (C=O) | [15] |
Logical Workflow
The general workflow for the synthesis and isolation of this compound hydrochloride can be visualized as follows:
Caption: General workflow for the synthesis of this compound HCl.
Applications in Drug Development
This compound is a key intermediate in the synthesis of several pharmaceuticals.[13] Its primary application is in the production of Levetiracetam, an anticonvulsant medication used to treat epilepsy.[1] The chirality of the starting material is crucial, as the desired pharmacological activity resides in the (S)-enantiomer of the final drug product. Therefore, a robust and stereochemically controlled synthesis of this compound is of high importance to the pharmaceutical industry. It also serves as a building block in peptide synthesis and in the development of enzyme inhibitors.[12][13]
Conclusion
The synthesis of this compound from L-2-aminobutyric acid is a well-established and efficient process. The Fischer esterification, particularly using thionyl chloride or anhydrous HCl in methanol, provides high yields of the desired product as its hydrochloride salt. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals involved in the synthesis of this important chiral intermediate. Careful control of reaction conditions is essential to ensure high purity and to maintain the stereochemical integrity of the final product, which is critical for its applications in drug development.
References
- 1. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 2. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound hydrochloride | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound hydrochloride (56545-22-3) for sale [vulcanchem.com]
- 13. Methyl 2-aminobutanoate hydrochloride | 7682-18-0 | Benchchem [benchchem.com]
- 14. This compound | 15399-22-1 [chemicalbook.com]
- 15. rsc.org [rsc.org]
Enantioselective Synthesis of Methyl 2-Aminobutanoate: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the principal methodologies for the enantioselective synthesis of methyl 2-aminobutanoate, a chiral building block of significant interest in the pharmaceutical and fine chemical industries. The core focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive resource detailing practical experimental protocols, comparative quantitative data, and visual representations of the key synthetic strategies. The methodologies covered include asymmetric hydrogenation of prochiral precursors, enzymatic kinetic resolution of racemates, and the use of chiral auxiliaries. For each approach, a detailed experimental protocol is provided, accompanied by tables summarizing key performance indicators such as yield and enantiomeric excess. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear, logical representations of the synthetic processes.
Introduction
Methyl 2-aminobutanoate, particularly its (S)-enantiomer, is a valuable chiral intermediate for the synthesis of several pharmaceuticals. The precise control of stereochemistry during its synthesis is paramount to ensure the desired biological activity and to minimize potential off-target effects of the corresponding (R)-enantiomer. Consequently, a variety of enantioselective synthetic strategies have been developed. This guide will explore three prominent and effective approaches:
-
Asymmetric Hydrogenation: This method involves the direct hydrogenation of a prochiral enamide precursor using a chiral transition metal catalyst, typically based on rhodium or iridium, to establish the stereocenter in a single, highly efficient step.
-
Enzymatic Kinetic Resolution: This strategy employs enzymes, most commonly lipases, to selectively acylate or hydrolyze one enantiomer from a racemic mixture of methyl 2-aminobutanoate, allowing for the separation of the two enantiomers.
-
Chiral Auxiliary-Mediated Synthesis: In this approach, a chiral auxiliary is temporarily attached to a glycine or acetate equivalent. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent alkylation reaction to introduce the ethyl group, followed by removal of the auxiliary to yield the desired enantiomer of 2-aminobutanoic acid, which can then be esterified.
This document will provide detailed experimental procedures for each of these methods, present quantitative data in a clear tabular format, and use diagrams to illustrate the workflows and underlying principles of each synthetic route.
Asymmetric Hydrogenation of (Z)-Methyl 2-Acetamido-2-butenoate
Asymmetric hydrogenation is a powerful and widely used industrial method for the synthesis of chiral α-amino acids and their derivatives.[1] The key to this approach is the use of a chiral catalyst, typically a rhodium complex with a C2-symmetric bisphosphine ligand, which creates a chiral environment for the hydrogenation of a prochiral olefin.[2][3] For the synthesis of methyl 2-aminobutanoate, a suitable precursor is (Z)-methyl 2-acetamido-2-butenoate.
General Workflow
The general workflow for the asymmetric hydrogenation of (Z)-methyl 2-acetamido-2-butenoate is depicted below. The process begins with the preparation of the active chiral rhodium catalyst, followed by the hydrogenation reaction under a controlled atmosphere of hydrogen gas.
Experimental Protocol
The following protocol is a representative procedure for the asymmetric hydrogenation of (Z)-methyl 2-acetamido-2-butenoate using a rhodium-DuPhos catalyst.
Materials:
-
(Z)-Methyl 2-acetamido-2-butenoate
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)
-
(R,R)-1,2-Bis(2,5-diethylphospholano)ethane ((R,R)-Et-DuPhos)
-
Anhydrous, deoxygenated methanol
-
High-purity hydrogen gas
-
Autoclave or a reaction vessel suitable for hydrogenation under pressure
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask is added [Rh(COD)₂]BF₄ (e.g., 0.01 mmol) and (R,R)-Et-DuPhos (e.g., 0.011 mmol). Anhydrous, deoxygenated methanol (e.g., 5 mL) is added, and the mixture is stirred at room temperature for 30-60 minutes. The formation of the active catalyst is indicated by a color change.
-
Hydrogenation: In a separate reaction vessel, dissolve (Z)-methyl 2-acetamido-2-butenoate (e.g., 1 mmol) in anhydrous, deoxygenated methanol (e.g., 10 mL). The prepared catalyst solution is then transferred to this vessel via cannula.
-
Seal the reaction vessel and purge several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 2 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Upon completion, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure. The crude product, methyl (S)-2-acetamidobutanoate, can be purified by column chromatography if necessary.
-
Deprotection: The N-acetyl group can be removed by acidic hydrolysis (e.g., refluxing with 6 M HCl) to yield (S)-2-aminobutanoic acid hydrochloride, which can then be esterified to give methyl (S)-2-aminobutanoate hydrochloride.
Quantitative Data
The following table summarizes typical quantitative data for the asymmetric hydrogenation of (Z)-methyl 2-acetamido-2-butenoate and related substrates using rhodium-based catalysts.
| Catalyst System | Substrate | S/C Ratio | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) | Reference |
| [Rh((R,R)-Et-DuPhos)(COD)]BF₄ | (Z)-Methyl 2-acetamido-2-butenoate | 100:1 | 2 | 12 | >99 | >99 (S) | Adapted from[2] |
| [Rh((S,S)-BisP*)(MeOH)₂]BF₄ | Enamides | 100:1 | 1 | 12 | >99 | 99 (R or S) | [4] |
| [Rh((R,R)-NORPHOS)(MeOH)₂]ClO₄ | Methyl (Z)-α-acetamidocinnamate | 95:1 | 1.1 | N/A | ~100 | 96 (R) | [2] |
Enzymatic Kinetic Resolution of Racemic Methyl 2-Aminobutanoate
Enzymatic kinetic resolution is a widely employed technique for the separation of enantiomers. This method relies on the high stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of a racemic mixture.[5] For racemic methyl 2-aminobutanoate, a lipase can be used to selectively N-acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
General Workflow
The workflow for the enzymatic kinetic resolution of racemic methyl 2-aminobutanoate involves the selective acylation of one enantiomer, followed by separation of the acylated and unreacted enantiomers. The acylated enantiomer can then be deprotected to yield the optically pure amino ester.
Experimental Protocol
The following is a representative protocol for the lipase-catalyzed kinetic resolution of racemic methyl 2-aminobutanoate.
Materials:
-
Racemic methyl 2-aminobutanoate hydrochloride
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)
-
Ethyl acetate (as both solvent and acyl donor)
-
Triethylamine
-
Molecular sieves (4 Å)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
Procedure:
-
Free-Basing: Dissolve racemic methyl 2-aminobutanoate hydrochloride in a minimal amount of water and adjust the pH to ~9-10 with a suitable base (e.g., 1M NaOH). Extract the free amine into an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain racemic methyl 2-aminobutanoate.
-
Enzymatic Acylation: To a flask containing racemic methyl 2-aminobutanoate (e.g., 1 mmol) and activated molecular sieves, add ethyl acetate (e.g., 10 mL).
-
Add immobilized Candida antarctica lipase B (e.g., 50 mg/mmol of substrate).
-
The reaction mixture is agitated (e.g., by shaking or stirring) at a controlled temperature (e.g., 30-40 °C).
-
The progress of the reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining substrate and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.
-
Work-up and Separation: Once the desired conversion is reached, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure.
-
The resulting mixture of N-acetylated methyl 2-aminobutanoate and the unreacted methyl 2-aminobutanoate can be separated by column chromatography on silica gel.
-
Deprotection (if necessary): The separated N-acetylated enantiomer can be deprotected by acidic or basic hydrolysis to yield the corresponding enantiomerically pure methyl 2-aminobutanoate.
Quantitative Data
The following table presents representative data for the enzymatic kinetic resolution of racemic amines and related compounds. Specific data for methyl 2-aminobutanoate may vary depending on the exact reaction conditions and lipase used.
| Lipase | Substrate | Acyl Donor/Solvent | Time (h) | Conversion (%) | ee (%) of Product | ee (%) of Substrate | Reference |
| Candida antarctica Lipase B | Racemic 1-phenylethanamine | Ethyl acetate | 6 | ~50 | >99 | >99 | Adapted from[6] |
| Pseudomonas cepacia Lipase | Racemic 2-azidocycloalkanols | Vinyl acetate/Diisopropyl ether | 24-72 | ~50 | >98 | >98 | [7] |
| Amano Lipase AK (P. fluorescens) | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Phosphate buffer/Acetonitrile | 24 | 50 | >99 (alcohol) | >99 (acetate) | [5] |
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis.[8] The Evans oxazolidinone auxiliaries are particularly effective for the asymmetric alkylation of enolates.[3] In this approach, the chiral auxiliary is first acylated with a propionyl group. The resulting N-acyloxazolidinone is then deprotonated to form a chiral enolate, which undergoes a highly diastereoselective alkylation. Finally, the auxiliary is cleaved to afford the chiral carboxylic acid, which can be esterified to the desired methyl ester.
General Workflow
The workflow for the synthesis of (S)-2-aminobutanoic acid using an Evans chiral auxiliary involves acylation of the auxiliary, diastereoselective alkylation, and subsequent cleavage of the auxiliary.
Experimental Protocol
The following protocol outlines the synthesis of (S)-2-aminobutanoic acid using (S)-4-benzyl-2-oxazolidinone as the chiral auxiliary.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Lithium diisopropylamide (LDA)
-
Ethyl iodide
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Anhydrous tetrahydrofuran (THF)
-
Thionyl chloride (SOCl₂)
-
Methanol
Procedure:
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (e.g., 1 mmol) in anhydrous THF at -78 °C is added n-BuLi (e.g., 1.05 mmol) dropwise. The mixture is stirred for 15 minutes, after which propionyl chloride (e.g., 1.1 mmol) is added. The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product, (S)-4-benzyl-3-propionyloxazolidin-2-one, is extracted, dried, and purified.
-
Asymmetric Alkylation: To a solution of the N-propionyloxazolidinone (e.g., 1 mmol) in anhydrous THF at -78 °C is added LDA (e.g., 1.1 mmol). The mixture is stirred for 30 minutes to form the lithium enolate. Ethyl iodide (e.g., 1.2 mmol) is then added, and the reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified by column chromatography.
-
Auxiliary Cleavage: The alkylated product (e.g., 1 mmol) is dissolved in a mixture of THF and water (e.g., 3:1 v/v). The solution is cooled to 0 °C, and an aqueous solution of LiOH (e.g., 4 mmol) and H₂O₂ (e.g., 4 mmol) is added. The mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 2 hours. The reaction is quenched with aqueous sodium sulfite. The chiral auxiliary can be recovered from the organic layer. The aqueous layer is acidified to pH 1-2 with HCl and the product, (S)-2-aminobutanoic acid, is extracted, dried, and isolated.
-
Esterification: (S)-2-aminobutanoic acid is suspended in methanol and cooled to 0 °C. Thionyl chloride is added dropwise, and the mixture is stirred at room temperature or gently refluxed to produce methyl (S)-2-aminobutanoate hydrochloride.
Quantitative Data
The following table provides typical data for the key steps in an Evans auxiliary-based asymmetric synthesis.
| Step | Substrate | Reagents | Diastereomeric Ratio (dr) / ee (%) | Yield (%) | Reference |
| Acylation | (S)-4-benzyl-2-oxazolidinone | Propionyl chloride, n-BuLi | N/A | 85-95 | Adapted from[9] |
| Alkylation | (S)-4-benzyl-3-propionyloxazolidin-2-one | LDA, Ethyl iodide | >99:1 | 80-90 | Adapted from[3] |
| Cleavage | Alkylated oxazolidinone | LiOH, H₂O₂ | >99% ee (for the acid) | 80-90 (acid), >90 (recovered auxiliary) | Adapted from[3] |
Conclusion
This technical guide has detailed three robust and highly effective methodologies for the enantioselective synthesis of methyl 2-aminobutanoate: asymmetric hydrogenation, enzymatic kinetic resolution, and the use of a chiral auxiliary. Each of these strategies offers distinct advantages and is suited to different synthetic challenges and scales of production.
-
Asymmetric hydrogenation stands out for its high efficiency, atom economy, and suitability for large-scale industrial synthesis, often providing the desired product with excellent enantiopurity in a single catalytic step.
-
Enzymatic kinetic resolution offers the advantage of using mild, environmentally benign reaction conditions and the high selectivity of enzymes. It is an excellent method for separating racemates and can be highly effective, though it is inherently limited to a maximum theoretical yield of 50% for a single enantiomer from a racemate.
-
Chiral auxiliary-mediated synthesis provides a reliable and predictable method for controlling stereochemistry. Although it involves multiple steps (attachment and removal of the auxiliary), it is a versatile approach that allows for the synthesis of a wide range of chiral molecules with high diastereoselectivity.
The choice of the optimal synthetic route will depend on various factors, including the availability of starting materials and catalysts, the desired scale of the synthesis, and the specific requirements for enantiomeric purity. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in making informed decisions and in the practical implementation of these powerful synthetic methods.
References
- 1. ethz.ch [ethz.ch]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
commercial suppliers of enantiopure (S)-methyl 2-aminobutanoate
Technical Guide: Enantiopure (S)-Methyl 2-Aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of enantiopure this compound, a chiral building block of significant interest in pharmaceutical synthesis. It serves as a crucial intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), including the anti-epileptic drugs levetiracetam and brivaracetam, and the anti-tuberculosis agent ethambutol.[1][2] The stereochemistry of this compound is critical, as the biological activity of many drugs is dependent on their absolute configuration.[3] This guide covers commercial suppliers, quantitative data, and detailed experimental protocols for its synthesis and chiral purity analysis.
Commercial Suppliers and Quantitative Data
This compound is commercially available from a variety of suppliers, primarily as its hydrochloride salt, which enhances its stability. The table below summarizes the quantitative data available from prominent chemical vendors. It is important to note that while suppliers guarantee a certain level of purity, the enantiomeric excess (e.e.) is not always explicitly stated on product pages and may require inquiry for lot-specific certificates of analysis.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form | Storage |
| Sigma-Aldrich | This compound hydrochloride | 56545-22-3 | C₅H₁₂ClNO₂ | 153.61 | 97% | Solid | Refrigerator |
| Vulcanchem | This compound hydrochloride | 56545-22-3 | C₅H₁₂ClNO₂ | 153.61[4] | min 97%[5] | White crystalline solid[4] | Room temperature[4][5] |
| Santa Cruz Biotechnology | Methyl (2S)-2-Aminobutanoate | 15399-22-1 | C₅H₁₁NO₂ | 117.15[6] | Not Specified | Not Specified | Not Specified |
| BLD Pharm | This compound hydrochloride | 56545-22-3 | C₅H₁₂ClNO₂ | 153.61 | Not Specified | Not Specified | Cold-chain transport[7] |
| SynZeal | (S)-2-Aminobutanoic Acid Methyl Ester HCl | 56545-22-3 | C₅H₁₂ClNO₂ | Not Specified | Not Specified | Not Specified | Ambient[8] |
| Pharmaffiliates | Methyl (2S)-2-Aminobutanoate | 15399-22-1 | C₅H₁₁NO₂ | 117.15[9] | Not Specified | Not Specified | 2-8°C Refrigerator[9] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound hydrochloride and the determination of its enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC).
Synthesis of this compound Hydrochloride via Esterification
This protocol describes the synthesis of the target compound from (S)-2-aminobutyric acid using thionyl chloride in methanol, a common and effective method for the esterification of amino acids.[10]
Materials:
-
(S)-2-aminobutyric acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (S)-2-aminobutyric acid in anhydrous methanol.
-
Reagent Addition: Cool the suspension to below 5°C using an ice bath.
-
Esterification: Slowly add thionyl chloride dropwise to the cooled and stirred suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 18 hours.[11]
-
Work-up: Following the reaction period, remove any insoluble material by filtration.
-
Isolation: Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to obtain this compound hydrochloride as a solid. The crude product can be further purified by recrystallization if necessary.[10][11]
References
- 1. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 4. This compound hydrochloride (56545-22-3) for sale [vulcanchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. scbt.com [scbt.com]
- 7. 56545-22-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 8. (S)-2-Aminobutanoic Acid Methyl Ester HCl | 56545-22-3 | SynZeal [synzeal.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. rsc.org [rsc.org]
- 11. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Stability and Storage of (S)-methyl 2-aminobutanoate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-methyl 2-aminobutanoate hydrochloride (CAS: 56545-22-3). The information is compiled from technical data sheets and scientific literature to ensure safe handling, preserve compound integrity, and support the design of robust stability studies.
Chemical and Physical Properties
This compound hydrochloride is a chiral amino acid ester derivative. Understanding its fundamental properties is crucial for its proper handling and storage.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₅H₁₂ClNO₂ | [1][2][3][4][5] |
| Molecular Weight | 153.61 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white crystalline solid | [4][6] |
| Melting Point | 116–117°C | [4][6] |
| Solubility | Soluble in water. Sparingly soluble in aqueous acid, slightly soluble in DMSO and Methanol. | [4][6] |
| Synonyms | Methyl L-2-aminobutanoate hydrochloride, L-2-Aminobutyric Acid Methyl Ester Hydrochloride, H-ABU-OME HCl | [2][4] |
Recommended Storage and Handling
Proper storage is essential to prevent degradation and maintain the purity of the compound. There is some variation in the recommended storage temperatures from different suppliers, which suggests that the optimal conditions may depend on the intended duration of storage and the required purity level for a specific application.
| Condition | Recommendation | Rationale | Source(s) |
| Temperature | Long-term: 2-8°C (Refrigerator).[6][7][8] Short-term: Room Temperature (20-25°C) is also cited.[1][2][3][4][9] | Refrigeration is recommended to minimize potential hydrolysis and other degradation pathways over extended periods. Room temperature storage may be adequate for shorter durations. | [1][2][3][4][6][7][8][9] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[6][9] | As an amino compound, it may be susceptible to slow oxidation or reaction with atmospheric CO₂. An inert atmosphere protects against these reactions. | [6][9] |
| Moisture | Keep container tightly closed in a dry and well-ventilated place. | The compound is water-soluble and the ester linkage is susceptible to hydrolysis.[4] Protection from moisture is critical to prevent degradation. | |
| Shipping | Typically shipped at ambient/room temperature. | This suggests that the compound is stable enough to withstand standard shipping durations without significant degradation. | [7][8] |
Handling Precautions: The compound is classified as a warning-level hazard, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[4]
Potential Degradation Pathways
-
Hydrolysis: This is the most probable degradation pathway. The ester functional group is susceptible to cleavage in the presence of water (especially under acidic or basic conditions) to yield (S)-2-aminobutanoic acid and methanol. The hydrochloride salt form provides an acidic environment that can catalyze this process if moisture is present.
-
Oxidation: The amine group can be susceptible to oxidation, although specific studies on this compound are lacking. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to assess this vulnerability.
-
Thermal Decomposition: At elevated temperatures, amino acid esters can undergo complex decomposition reactions. Studies on the related methyl butanoate show thermal cracking begins at very high temperatures (above 800 K), initially forming a ketene and methanol.[10][11] Amino acids themselves typically decompose between 185°C and 280°C.[12][13]
Caption: Primary degradation pathway via ester hydrolysis.
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
Objective: To identify degradation products and develop a stability-indicating analytical method.
A. Stress Conditions (Forced Degradation) A minimal set of stress factors should include acid and base hydrolysis, oxidation, thermal, and photolytic stress.[1]
-
Acid Hydrolysis:
-
Protocol: Dissolve the compound in 0.1 M HCl.[1] Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). If no degradation is observed, harsher conditions (e.g., 1 M HCl, higher temperature, or longer duration) may be used.
-
Analysis: Monitor the reaction at various time points. Neutralize the sample before analysis by HPLC.
-
-
Base Hydrolysis:
-
Protocol: Dissolve the compound in 0.1 M NaOH.[1] Store at a controlled temperature (e.g., 40-60°C) for a defined period. Amino acid esters can be highly susceptible to base-catalyzed hydrolysis, so initial studies might be conducted at room temperature.
-
Analysis: Monitor at various time points. Acidify the sample to a neutral pH before HPLC analysis.
-
-
Oxidative Degradation:
-
Protocol: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for 24 hours.
-
Analysis: Monitor at various time points. Quench any remaining oxidizing agent if necessary before analysis.
-
-
Thermal Degradation:
-
Protocol: Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C or higher, but below the melting point) for a set duration.
-
Analysis: Dissolve the stressed solid sample in a suitable solvent for HPLC analysis.
-
-
Photostability:
-
Protocol: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze the stressed samples against a control sample stored in the dark.
-
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound hydrochloride (56545-22-3) for sale [vulcanchem.com]
- 5. This compound hydrochloride | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound hydrochloride | 56545-22-3 [sigmaaldrich.com]
- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight and formula of (S)-methyl 2-aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical specifications for (S)-methyl 2-aminobutanoate, a chiral amino acid derivative. The information is presented to support research and development activities where precise chemical data is paramount.
Chemical Identity and Properties
This compound is the methyl ester of the naturally occurring amino acid (S)-2-aminobutanoic acid. It is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other bioactive molecules.
Quantitative Data Summary
The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical method development, and chemical structure elucidation.
| Property | Value |
| Molecular Formula | C₅H₁₁NO₂[1][2][3] |
| Molecular Weight | 117.15 g/mol [1][2][3] |
| CAS Number | 15399-22-1[1][2][3] |
It is critical to distinguish this compound from its hydrochloride salt, this compound hydrochloride (CAS No. 56545-22-3), which possesses a different molecular formula (C₅H₁₂ClNO₂) and molecular weight (153.61 g/mol )[4][5][6][7].
Logical Relationship of Chemical Entities
The following diagram illustrates the relationship between the parent amino acid, the requested methyl ester, and its common salt form. This visualization clarifies the chemical transformations connecting these related compounds.
References
- 1. This compound | 15399-22-1 [chemicalbook.com]
- 2. Methyl 2-aminobutanoate, (2S)- | C5H11NO2 | CID 10820508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound hydrochloride (56545-22-3) for sale [vulcanchem.com]
- 6. This compound hydrochloride | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 56545-22-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for the Use of (S)-Methyl 2-Aminobutanoate in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Methyl 2-aminobutanoate, a non-proteinogenic amino acid, is a valuable building block in peptide synthesis, particularly for the development of peptidomimetics and therapeutic peptides. Its α-methyl group introduces conformational constraints and steric bulk, which can significantly enhance peptide properties. The incorporation of this compound and other N-methylated amino acids can lead to increased resistance to enzymatic degradation, improved metabolic stability, and enhanced cell permeability.[][2][3] These characteristics are highly desirable in the design of peptide-based drugs with improved pharmacokinetic profiles.[3]
These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using both solid-phase and solution-phase synthesis techniques.
Data Presentation
The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the chosen coupling reagents and reaction conditions. While specific yield data for this compound is not extensively reported, the following table summarizes representative coupling efficiencies for Fmoc-protected N-methylated amino acids in Solid-Phase Peptide Synthesis (SPPS), which can be used as a general guideline.
| Coupling Reagent | Activating Agent | Base | Typical Coupling Time | Reported Coupling Yield (%) | Reference |
| HBTU | HOBt | DIEA | 1-4 hours | >95 | [] |
| HATU | HOAt | DIEA/Collidine | 30 min - 2 hours | >99 | [4] |
| PyBOP | HOAt | DIEA | 1-4 hours | High | [5] |
| PyAOP | HOAt | DIEA | 1-4 hours | High | [5] |
Note: Coupling yields can vary significantly based on the specific peptide sequence, the resin used, and the scale of the synthesis. For sterically hindered N-methylated amino acids, extended coupling times or double coupling may be necessary to achieve high efficiency.[5]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol details the manual incorporation of Fmoc-(S)-methyl-2-aminobutanoate-OH into a peptide chain on a solid support. The procedure is based on standard Fmoc-SPPS protocols and is adapted for the sterically hindered nature of the amino acid.
Materials and Equipment:
-
Fmoc-(S)-methyl-2-aminobutanoate-OH
-
Other required Fmoc-protected amino acids
-
Rink Amide resin or other suitable solid support
-
Solvents: High-purity N,N-dimethylformamide (DMF), dichloromethane (DCM)
-
Deprotection Reagent: 20% (v/v) piperidine in DMF
-
Coupling Reagents: HATU, HBTU, or PyBOP
-
Activator: HOAt or HOBt
-
Base: N,N-diisopropylethylamine (DIEA) or Collidine
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Precipitation/Washing Solvent: Cold diethyl ether
-
Peptide Synthesis Vessel (manual or automated)
-
Shaker or bubbler for agitation
-
Filtration apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass Spectrometer for characterization
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the fluorenyl-piperidine adduct.
-
-
Coupling of Fmoc-(S)-methyl-2-aminobutanoate-OH:
-
In a separate vial, dissolve Fmoc-(S)-methyl-2-aminobutanoate-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and the activator (e.g., HOAt, 3 equivalents) in DMF.
-
Add the base (e.g., DIEA, 6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time or a second coupling may be required.[5]
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: N-methylated amines give a negative result) or a chloranil test.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Peptide Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the peptide-resin extensively with DMF, followed by DCM, and dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry.
-
Purify the peptide by reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[6]
-
Protocol 2: Solution-Phase Dipeptide Synthesis
This protocol describes a general method for the synthesis of a dipeptide in solution, which can be adapted for the coupling of this compound.
Materials and Equipment:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
This compound hydrochloride
-
Coupling reagent: e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Activator: Hydroxybenzotriazole (HOBt)
-
Base: N,N-diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Aqueous solutions for work-up: 1M HCl, saturated NaHCO₃, brine
-
Drying agent: Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flasks, magnetic stirrer, and other standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
-
Chromatography system for purification (e.g., flash chromatography)
Procedure:
-
Preparation of this compound Free Base:
-
Dissolve this compound hydrochloride in a suitable solvent like DCM.
-
Add one equivalent of a base such as TEA or DIEA to neutralize the hydrochloride and stir for 15-30 minutes. The resulting solution contains the free amine.
-
-
Activation of the N-Protected Amino Acid:
-
In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1 equivalent), EDC (1.1 equivalents), and HOBt (1.1 equivalents) in DCM or DMF.
-
Stir the mixture at 0 °C for 15-30 minutes to form the activated ester.
-
-
Coupling Reaction:
-
Add the solution of this compound free base to the activated N-protected amino acid solution at 0 °C.
-
Add an additional equivalent of base (e.g., DIEA) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up:
-
If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the reaction mixture with DCM or another suitable organic solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude dipeptide by flash column chromatography on silica gel.
-
-
Deprotection (Optional):
-
The N-terminal protecting group (e.g., Boc) can be removed by treatment with an acid such as TFA in DCM.
-
The C-terminal methyl ester can be hydrolyzed using aqueous base (e.g., LiOH or NaOH) if the free carboxylate is desired.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Solution-Phase Dipeptide Synthesis.
References
- 2. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Application Notes: Protecting Groups for (S)-methyl 2-aminobutanoate in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the efficient construction of complex peptide chains. The success of SPPS hinges on a strategic and orthogonal protection scheme to prevent unwanted side reactions at the reactive N-terminus and side chains of amino acids.[][2] This document provides a detailed guide to the primary Nα-amino protecting groups—Fmoc, Boc, and Cbz—in the context of incorporating (S)-methyl 2-aminobutanoate, a non-canonical amino acid, into a peptide sequence.
A critical consideration for SPPS is that the incoming amino acid must possess a free carboxylic acid to be activated for coupling to the resin-bound peptide chain. As this compound has its carboxyl group protected as a methyl ester, it cannot be directly used in a standard SPPS coupling step. The methyl ester must first be saponified (hydrolyzed) to the free acid. This guide will cover the protection of the α-amino group and provide context for the necessary carboxyl deprotection step.
Overview of Key Nα-Protecting Groups
The choice of Nα-protecting group dictates the entire SPPS strategy, including the type of solid support, side-chain protection, and cleavage conditions.[3] The three most common groups are Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz).
-
Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group. The Fmoc strategy is the most prevalent in modern SPPS due to its mild deprotection conditions (typically 20% piperidine in DMF), which are orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt).[][2] This allows for the final peptide to be cleaved from the resin with strong acid (e.g., Trifluoroacetic acid, TFA) while simultaneously removing all side-chain protection.[4]
-
Boc (tert-Butoxycarbonyl): An acid-labile protecting group. The Boc strategy, a more traditional approach, uses a moderate acid like TFA for Nα-deprotection during each cycle.[4] Side-chain protecting groups are typically benzyl-based (Bzl) and require a very strong acid, such as anhydrous hydrofluoric acid (HF), for final cleavage.[3][4] This "quasi-orthogonal" scheme relies on different strengths of acid for selective deprotection.[5]
-
Cbz (Carboxybenzyl): A protecting group typically removed by catalytic hydrogenolysis (H₂/Pd). While foundational in the history of peptide synthesis, Cbz is less common for Nα-protection in modern SPPS due to the incompatibility of catalytic hydrogenation with solid-phase techniques and sulfur-containing amino acids.[3][6] It remains valuable in solution-phase synthesis and for side-chain protection.
Comparative Data of Protecting Groups
The following table summarizes the key characteristics and reaction parameters for the Fmoc, Boc, and Cbz protecting groups.
| Characteristic | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Lability | Base-labile[3] | Acid-labile[3] | Hydrogenolysis[3] |
| Nα-Deprotection Reagent | 20% Piperidine in DMF[4] | 25-50% TFA in DCM[4] | H₂ on Palladium (Pd/C)[7] |
| Deprotection Conditions | Mildly basic (pH 10-12)[4] | Strongly acidic (pH 1-2)[4] | Neutral, catalytic |
| Orthogonality | Orthogonal to acid-labile groups (e.g., tBu, Trt)[8] | Quasi-orthogonal to Bzl groups (requires different acid strengths)[5] | Orthogonal to Boc, Fmoc, and most acid/base labile groups[6] |
| Key Advantages | Mild deprotection, automation-friendly, real-time UV monitoring.[] | Robust, reduces aggregation in some sequences.[4] | Stable to both acidic and basic conditions.[7] |
| Common Side Reactions | Diketopiperazine formation at the dipeptide stage.[3] | Formation of t-butyl cations can lead to alkylation of sensitive residues (e.g., Met, Trp).[3][8] | Incomplete removal, catalyst poisoning by sulfur-containing residues.[3] |
| Typical Yield | Generally high, often >99% per coupling step.[] | High, but can be affected by side reactions.[3] | High in solution-phase; not standard for SPPS Nα-protection. |
The Principle of Orthogonality
In peptide synthesis, an orthogonal protection scheme is one in which different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[2][5] This allows for precise, selective deprotection at various stages of the synthesis, such as Nα-deprotection during chain elongation, side-chain deprotection for modification, or final cleavage from the resin.[8] The relationship between Fmoc, Boc/tBu, and Cbz is a classic example of orthogonality.
Caption: Orthogonality of common protecting groups in peptide synthesis.
Experimental Protocols
Note: Before use in SPPS, the methyl ester of the Nα-protected (S)-2-aminobutanoate must be hydrolyzed to the free carboxylic acid. A general saponification protocol is provided in Section 4.
Protocol 3.1: Nα-Fmoc Protection of this compound
This protocol adapts the standard procedure for Fmoc protection of amino acids.
Materials:
-
This compound hydrochloride
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃ solution.
-
Addition of Fmoc-OSu: Cool the solution to 0 °C in an ice bath. Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, Fmoc-(S)-methyl 2-aminobutanoate.
-
Purification: Purify the product by flash column chromatography on silica gel if necessary.
Protocol 3.2: Nα-Boc Protection of this compound
This protocol uses di-tert-butyl dicarbonate for the protection step.[9][10]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as THF or DCM.
-
Base Addition: Add TEA (1.5 eq) or an aqueous solution of NaOH (1.1 eq) to the mixture and cool to 0 °C.
-
Addition of Boc₂O: Add Boc₂O (1.1 eq) to the stirring solution.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
Work-up: Quench the reaction with water and extract the product into ethyl acetate.
-
Washing: Wash the organic layer with a mild acid (e.g., 5% citric acid solution), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum to obtain Boc-(S)-methyl 2-aminobutanoate.
Protocol 3.3: Nα-Cbz Protection of this compound
This protocol employs benzyl chloroformate under Schotten-Baumann conditions.[6][7]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Diethyl ether or Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolution: Dissolve the amino acid ester (1.0 eq) in a 1 M aqueous solution of Na₂CO₃ (2.5 eq) and cool the mixture in an ice bath.[7]
-
Addition of Cbz-Cl: While stirring vigorously, add Cbz-Cl (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[7]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.[7]
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Acidification & Extraction: Carefully acidify the aqueous layer to pH 2 with cold 1 M HCl. Extract the product with DCM or ethyl acetate (3x).[7]
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Cbz-(S)-methyl 2-aminobutanoate.
Protocol 3.4: General Fmoc-SPPS Workflow
This protocol outlines a typical cycle for adding one amino acid in Fmoc-based SPPS.[4]
Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.[4][11]
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene byproduct.
-
Coupling: Add the pre-activated Fmoc-protected amino acid (e.g., activated with HBTU/DIEA or DIC/Oxyma) to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Return to step 2 for the next amino acid in the sequence.
Handling the C-Terminal Methyl Ester
As stated, the methyl ester of this compound is incompatible with direct use in SPPS. The carboxyl group must be deprotected (saponified) after Nα-protection and before activation for the coupling step.
Protocol 4.1: Saponification of Nα-Protected this compound
Materials:
-
Nα-protected (Fmoc-, Boc-, or Cbz-) this compound
-
Lithium hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve the Nα-protected ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Hydrolysis: Add an aqueous solution of LiOH (1.5 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until all starting material is consumed.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Nα-protected (S)-2-aminobutanoic acid, which is now ready for use in SPPS.
Caption: Workflow for the saponification of the C-terminal methyl ester.
Conclusion
The successful incorporation of this compound into a peptide via SPPS requires a two-stage protection/deprotection strategy. First, the α-amino group must be protected, with Fmoc being the preferred choice for modern, mild SPPS protocols. Second, the C-terminal methyl ester must be hydrolyzed to the free carboxylic acid before the amino acid can be activated and coupled to the growing peptide chain. By following the detailed protocols and understanding the principles of orthogonal protection, researchers can effectively utilize this and other non-canonical amino acids in their synthetic endeavors.
References
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Coupling Reactions with (S)-Methyl 2-Aminobutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for common coupling reactions involving (S)-methyl 2-aminobutanoate hydrochloride. This chiral building block is a valuable component in the synthesis of peptides and other amide-containing molecules, including pharmaceutical intermediates. The following sections detail established methods for amide and peptide bond formation, offering guidance on reagent selection, reaction conditions, and expected outcomes.
Overview of Coupling Reactions
This compound hydrochloride is a versatile amine component for coupling reactions with carboxylic acids. The primary challenge in these reactions is the effective activation of the carboxylic acid to facilitate nucleophilic attack by the amino group of the ester. The hydrochloride salt of the amine must be neutralized in situ, typically with a non-nucleophilic organic base, to liberate the free amine for the reaction.
Commonly employed coupling reagents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[1][2] Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, especially for sterically hindered couplings, and are known for rapid reaction times.[3][4][5]
A general workflow for these coupling reactions is depicted below:
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. reddit.com [reddit.com]
(S)-Methyl 2-Aminobutanoate: A Versatile Chiral Building Block in Modern Synthesis
(S)-Methyl 2-aminobutanoate , and its parent amino acid, (S)-2-aminobutanoic acid, are valuable chiral building blocks in the stereoselective synthesis of a wide range of biologically active molecules. Their utility stems from the readily available, enantiomerically pure starting material and the versatility of the amino and carboxyl functionalities for further chemical transformations. These application notes provide an overview of the use of this compound in the synthesis of pharmaceuticals, non-natural amino acids, and chiral ligands, complete with detailed experimental protocols and supporting data.
Key Applications
The primary applications of this compound as a chiral building block include:
-
Synthesis of Pharmaceuticals: Most notably, it is a key precursor in the industrial synthesis of the anti-epileptic drug Levetiracetam .
-
Preparation of Non-Natural Amino Acids: It serves as a starting point for the synthesis of more complex and functionally diverse unnatural amino acids for incorporation into peptides or as standalone bioactive molecules.
-
Development of Chiral Ligands: The inherent chirality of this compound can be transferred to create chiral ligands for asymmetric catalysis.
Data Presentation
The following tables summarize quantitative data for key synthetic transformations involving this compound and its derivatives.
Table 1: Synthesis of this compound Hydrochloride
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| (S)-2-Aminobutanoic Acid | Thionyl Chloride, Methanol | Methanol | Reflux | 18 | 99 | >97 | [1] |
| (S)-2-Aminobutanoic Acid HCl | Thionyl Chloride, Methanol | Methanol | <5 to RT | 18 | Not specified | Not specified | [2] |
Table 2: Synthesis of (S)-2-Aminobutyramide from this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Methyl (S)-2-aminobutanoate | Ammonia gas, Ammonium sulfate | Methanol | -10 to 25 | 2-3 days | 62 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes the esterification of (S)-2-aminobutanoic acid to its corresponding methyl ester hydrochloride.
Materials:
-
(S)-2-Aminobutanoic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure: [1]
-
Suspend (S)-2-aminobutanoic acid (10 mmol) in methanol (10 mL) in a round-bottom flask and cool to 0°C in an ice bath.
-
Slowly add thionyl chloride (20 mmol) to the suspension with stirring.
-
After the addition is complete, remove the ice bath and heat the resulting solution to reflux.
-
Maintain the reflux for the time specified in the literature to ensure complete reaction.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound hydrochloride as an oil. This crude product can be used in the next step without further purification.
Protocol 2: Synthesis of (S)-2-Aminobutyramide
This protocol details the ammonolysis of this compound to produce (S)-2-aminobutyramide, a key intermediate in the synthesis of Levetiracetam.
Materials:
-
This compound hydrochloride
-
Methanol (MeOH)
-
Ammonia gas
-
Ammonium sulfate
-
Reaction vessel suitable for gas introduction
-
Stirring apparatus
Procedure: [1]
-
Dissolve crude this compound hydrochloride in methanol.
-
Cool the solution to a temperature between -5°C and -10°C.
-
Bubble ammonia gas through the solution for approximately 4 hours while maintaining the low temperature.
-
Slowly allow the reaction mixture to warm to 20°C over 2 to 3 hours.
-
Add ammonium sulfate to the reaction mixture at 20-25°C.
-
Stir the mixture at this temperature for 2 to 3 days.
-
Filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol-ethyl acetate) to yield pure (S)-2-aminobutyramide.
Application in Pharmaceutical Synthesis: Levetiracetam
(S)-2-aminobutanoic acid and its derivatives are crucial for the synthesis of the anticonvulsant drug Levetiracetam. The synthesis generally proceeds through the formation of (S)-2-aminobutyramide as a key intermediate.
Mechanism of Action of Levetiracetam
Levetiracetam exhibits a unique mechanism of action among anti-epileptic drugs. Its primary molecular target is the synaptic vesicle protein 2A (SV2A) . By binding to SV2A, Levetiracetam is thought to modulate the release of neurotransmitters. While the precise downstream effects of this interaction are still under investigation, it is believed to contribute to the stabilization of synaptic transmission and a reduction in neuronal hyperexcitability that can lead to seizures.
In addition to its primary target, Levetiracetam has been shown to have other effects on the central nervous system, including:
-
Inhibition of N-type calcium channels: This can reduce the influx of calcium into neurons, which is a key step in neurotransmitter release.
-
Modulation of GABAergic and AMPA receptors: Levetiracetam can enhance the activity of inhibitory GABAergic systems and may reduce the function of excitatory AMPA receptors.
Future Directions
The utility of this compound as a chiral building block continues to be explored. Its application in the synthesis of novel peptide analogues, where the non-natural amino acid can impart specific conformational constraints or biological activities, is a promising area of research. Furthermore, the development of new chiral ligands derived from this scaffold for use in a broader range of asymmetric transformations remains an active field of investigation. The straightforward and often high-yielding transformations of this versatile building block ensure its continued importance in both academic and industrial research.
References
Synthesis of Levetiracetam from (S)-Methyl 2-Aminobutanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levetiracetam, an active pharmaceutical ingredient (API) renowned for its efficacy in the treatment of epilepsy, is synthesized through various chemical pathways. This document provides detailed application notes and protocols for the synthesis of Levetiracetam starting from the chiral precursor (S)-methyl 2-aminobutanoate. The described methodology outlines a multi-step process encompassing amidation, acylation, and cyclization to yield the target (S)-enantiomer of Levetiracetam. This guide is intended to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic route, including detailed experimental procedures, and a summary of quantitative data to facilitate reproducibility and process optimization.
Introduction
Levetiracetam, chemically known as (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide, is a widely prescribed second-generation antiepileptic drug.[1] Its favorable safety profile and minimal drug-drug interactions have established it as a first-line treatment for partial-onset, myoclonic, and generalized tonic-clonic seizures.[1] The synthesis of the enantiomerically pure (S)-form is crucial for its therapeutic activity. This document details a synthetic pathway commencing with this compound, a derivative of the chiral starting material (S)-2-aminobutyric acid.
Overall Synthesis Pathway
The synthesis of Levetiracetam from this compound proceeds through the following key transformations:
-
Amidation: Conversion of this compound to (S)-2-aminobutyramide hydrochloride.
-
Acylation: Reaction of (S)-2-aminobutyramide with 4-chlorobutyryl chloride to form the intermediate (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.
-
Cyclization: Intramolecular cyclization of the acylated intermediate to yield Levetiracetam.
Experimental Protocols
Step 1: Synthesis of (S)-2-Aminobutyramide Hydrochloride
This step involves the conversion of the methyl ester to the corresponding amide.
Materials:
-
This compound hydrochloride
-
Aqueous ammonia (35%)
Procedure: [2]
-
Cool a suitable reaction vessel to 5°C.
-
To the vessel, add this compound hydrochloride (131 g).
-
Slowly add pre-cooled aqueous ammonia (35%, 1.4 L) to the reaction vessel while maintaining the temperature at 5°C.
-
Stir the mixture at 5°C for 18 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to obtain (S)-2-aminobutyramide hydrochloride as a white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 131 g | [2] |
| Product Yield | 116 g | [2] |
Step 2: Synthesis of (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide
This step involves the acylation of the amino group of (S)-2-aminobutyramide.
Materials:
-
(S)-2-aminobutyramide hydrochloride
-
4-Chlorobutyryl chloride
-
Potassium carbonate
-
Acetonitrile
-
To a reaction vessel, add (S)-2-aminobutyramide hydrochloride.
-
Add acetonitrile as the solvent.
-
Add potassium carbonate as a base.
-
Cool the mixture and slowly add 4-chlorobutyryl chloride.
-
Stir the reaction mixture until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).
-
Upon completion, the resulting product, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, can be used in the next step.
Step 3: Synthesis of Levetiracetam (Cyclization)
This final step involves the intramolecular cyclization to form the pyrrolidinone ring of Levetiracetam.
Materials:
-
(S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide
-
Potassium hydroxide
-
Methylene chloride (DCM)
-
Tetrabutylammonium bromide (optional, as a phase transfer catalyst)
-
Dissolve the crude (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide in methylene chloride.
-
Add potassium hydroxide to the mixture. A catalytic amount of tetrabutylammonium bromide can also be added.
-
Stir the reaction mixture at room temperature. The progress of the cyclization can be monitored by HPLC.
-
After completion of the reaction, the inorganic salts are filtered off.
-
The filtrate is concentrated under vacuum to afford crude Levetiracetam.
Purification of Levetiracetam
The crude Levetiracetam can be purified by recrystallization.
Materials:
-
Crude Levetiracetam
-
Ethyl acetate
-
Acetone
-
Dissolve the crude Levetiracetam in a suitable solvent system, such as a mixture of acetone and ethyl acetate.
-
Heat the mixture to reflux to ensure complete dissolution.
-
Cool the solution to induce crystallization.
-
Filter the purified Levetiracetam crystals and dry them under vacuum.
Quantitative Data Summary:
| Step | Starting Material | Key Reagents | Product | Reported Yield |
| 1. Amidation | This compound hydrochloride | Aqueous ammonia | (S)-2-aminobutyramide hydrochloride | ~88.5%[2] |
| 2. Acylation | (S)-2-aminobutyramide hydrochloride | 4-Chlorobutyryl chloride, K₂CO₃ | (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide | - |
| 3. Cyclization | (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide | KOH, DCM | Levetiracetam | - |
Note: Specific yields for steps 2 and 3 were not explicitly detailed in the referenced documents in a consolidated manner.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the synthesis of Levetiracetam.
Conclusion
The synthesis of Levetiracetam from this compound provides a reliable method for producing this essential antiepileptic drug. The protocols outlined in this document, derived from established literature, offer a detailed guide for laboratory-scale synthesis. For industrial applications, further optimization of reaction conditions, solvent selection, and purification methods may be necessary to enhance yield, purity, and cost-effectiveness. Researchers are encouraged to consult the primary literature for more in-depth information and to adapt these procedures to their specific laboratory settings and safety protocols.
References
Application Notes and Protocols: Esterification of (S)-2-Aminobutanoic Acid with Methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (S)-2-aminobutanoic acid methyl ester hydrochloride via the esterification of (S)-2-aminobutanoic acid with methanol. The primary method described utilizes thionyl chloride as a catalyst, a common and effective reagent for this transformation. This protocol is intended for use by qualified researchers and professionals in the fields of chemistry and drug development. Adherence to all safety precautions is imperative.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1. This information is crucial for reaction setup, monitoring, and product purification.
Table 1: Physicochemical Data
| Property | (S)-2-Aminobutanoic Acid | (S)-Methyl 2-aminobutanoate hydrochloride |
| Synonyms | L-2-Aminobutyric acid, L-alpha-Aminobutyric acid | L-α-Aminobutyric Acid Methyl Ester Hydrochloride, H-ABU-OME HCl |
| CAS Number | 1492-24-6[1][2][3][4] | 56545-22-3[5][6] |
| Molecular Formula | C₄H₉NO₂[7] | C₅H₁₂ClNO₂[5][8] |
| Molecular Weight | 103.12 g/mol [7] | 153.61 g/mol [8] |
| Melting Point | >300 °C[2] | 116-117 °C[8] |
| Appearance | White crystalline solid | White crystalline solid |
| Solubility | Soluble in water[3] | Water-soluble[8] |
Health and Safety
This protocol involves the use of hazardous chemicals. It is mandatory to perform a thorough risk assessment and to work in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Thionyl Chloride (SOCl₂):
-
Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled.[9][10][11] Reacts violently with water, liberating toxic gas.[9][11]
-
Precautions: Handle under an inert atmosphere. Keep away from water and moisture.[9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10]
Methanol (CH₃OH):
-
Hazards: Highly flammable liquid and vapor.[12][13] Toxic if swallowed, in contact with skin, or if inhaled.[13][14] Causes damage to organs, particularly the eyes and central nervous system.[14]
-
Precautions: Keep away from heat, sparks, and open flames.[12] Use in a well-ventilated area. In case of exposure, seek immediate medical attention.[12]
(S)-2-Aminobutanoic Acid:
-
Hazards: May cause skin, eye, and respiratory irritation.[1]
-
Precautions: Avoid breathing dust. Wash thoroughly after handling.[1]
Experimental Protocol: Thionyl Chloride-Mediated Esterification
This protocol is adapted from established procedures for the esterification of amino acids.
Materials and Reagents
-
(S)-2-Aminobutanoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel, etc.)
Reaction Workflow
Caption: Workflow for the esterification of (S)-2-aminobutanoic acid.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend (S)-2-aminobutanoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred suspension. Caution: This addition is exothermic and generates HCl gas. Ensure the addition is slow and the temperature is maintained at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up:
-
To the resulting residue, add dichloromethane (DCM) and a small amount of water.
-
Carefully neutralize the aqueous layer by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude (S)-2-aminobutanoic acid methyl ester.
-
To obtain the hydrochloride salt, the crude ester can be dissolved in a minimal amount of anhydrous diethyl ether and treated with a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Data Interpretation
The final product, (S)-2-aminobutanoic acid methyl ester hydrochloride, should be a white crystalline solid. The identity and purity of the product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. The expected molecular weight of the hydrochloride salt is 153.61 g/mol .
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently heat to reflux. |
| Inactive thionyl chloride (due to moisture). | Use freshly opened or distilled thionyl chloride. Ensure all glassware is dry. | |
| Low Yield | Incomplete extraction. | Perform additional extractions with the organic solvent. |
| Loss of product during work-up. | Ensure careful handling during neutralization and transfers. | |
| Impure Product | Incomplete removal of starting material or by-products. | Purify the product by recrystallization or column chromatography. |
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. parchem.com [parchem.com]
- 4. (S)-2-Aminobutanoic Acid | LGC Standards [lgcstandards.com]
- 5. Methyl (S)-2-aminobutyrate hydrochloride [chembk.com]
- 6. (S)-2-Aminobutanoic Acid Methyl Ester HCl | 56545-22-3 | SynZeal [synzeal.com]
- 7. 2-Aminobutanoic acid | CAS#:2835-81-6 | Chemsrc [chemsrc.com]
- 8. This compound hydrochloride | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. westliberty.edu [westliberty.edu]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. bionium.miami.edu [bionium.miami.edu]
- 12. fishersci.com [fishersci.com]
- 13. mgc-a.com [mgc-a.com]
- 14. sds.chemtel.net [sds.chemtel.net]
Application Notes and Protocols: (S)-Methyl 2-Aminobutanoate in the Synthesis of Dipeptidyl Nitrile Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl 2-aminobutanoate is a versatile chiral building block in the synthesis of various pharmaceuticals, including enzyme inhibitors. Its ethyl side chain provides a key structural element for recognition by the active sites of certain enzymes, particularly proteases. This document outlines the application of this compound in the synthesis of dipeptidyl nitrile inhibitors, a class of compounds known to target cysteine proteases such as cathepsins. Dipeptidyl nitriles are potent and selective inhibitors where the nitrile group acts as a "warhead," forming a reversible covalent adduct with the catalytic cysteine residue in the enzyme's active site.[1]
Cathepsins are a family of proteases involved in various physiological and pathological processes, including immune response, bone remodeling, and cancer progression.[1][2] Consequently, the development of specific cathepsin inhibitors is a significant area of research in drug discovery.[2][3][4] This document provides a detailed protocol for the synthesis of a representative dipeptidyl nitrile inhibitor using this compound, along with quantitative data for related compounds and visualizations of the synthetic workflow and mechanism of action.
Data Presentation
The following table summarizes the inhibitory activity of various dipeptidyl nitrile inhibitors against different cathepsin enzymes. This data, gathered from the literature, showcases the potency and selectivity that can be achieved with this class of inhibitors. While not all of these compounds are directly synthesized from this compound, they represent structurally similar analogs and provide a benchmark for the expected activity of newly synthesized inhibitors.
| Compound ID | P2 Residue | P1 Residue | Target Enzyme | Inhibition Constant (K_i or IC_50) | Reference |
| 1 | Cbz-Leu | -NH-CH2-CN | Cathepsin K | IC50 = 39 nM | [5] |
| 2 | Thienylalanine | Substituted Cyclopropyl | Cathepsin C | Potent and Selective | [6] |
| 3 | Cbz-Phe | -NH-CH2-CN | Cathepsin B | IC50 = 62 µM | [7] |
| 4 | Azadipeptide | Nitrile | Cathepsin K | K_i = 0.0031 nM | [8] |
| 5 | Azadipeptide | Nitrile | Cathepsin B | Nanomolar Potency | [8] |
| 6 | Azadipeptide | Nitrile | Cathepsin L | Picomolar Potency | [8] |
| 7 | Azadipeptide | Nitrile | Cathepsin S | Nanomolar Potency | [8] |
| 8 | Dipeptide | Nitrile | Cathepsin L | Potent with good selectivity | [9] |
| 9 | Dipeptidyl Nitroalkene | - | Cruzain | K_I (nM) available | [10] |
| 10 | Dipeptidyl Nitroalkene | - | Cathepsin L | K_I (nM) available | [10] |
Experimental Protocols
This section details a representative protocol for the synthesis of a dipeptidyl nitrile inhibitor, (S)-N-((S)-1-cyano-2-phenylethyl)-2-(benzyloxycarbonylamino)butanamide, starting from this compound. This protocol is based on established synthetic methodologies for dipeptidyl nitriles.
Protocol: Synthesis of a Dipeptidyl Nitrile Cathepsin Inhibitor
Step 1: Boc Protection of this compound
-
Dissolve this compound hydrochloride in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (TEA), to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(S)-Abu-OMe.
Step 2: Saponification of the Methyl Ester
-
Dissolve the Boc-(S)-Abu-OMe in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) to the solution.
-
Stir the reaction at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Boc-(S)-Abu-OH.
Step 3: Amide Coupling with (S)-2-Amino-3-phenylpropanenitrile
-
Dissolve Boc-(S)-Abu-OH in a suitable solvent like DCM or dimethylformamide (DMF).
-
Add a coupling agent, such as HATU or HBTU, and a base like diisopropylethylamine (DIPEA).
-
Add (S)-2-amino-3-phenylpropanenitrile hydrochloride to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Work up the reaction by washing with aqueous acid, aqueous base, and brine.
-
Dry the organic layer and purify the product by column chromatography to obtain the protected dipeptidyl nitrile.
Step 4: Deprotection of the Boc Group
-
Dissolve the protected dipeptidyl nitrile in DCM.
-
Add trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction at room temperature until the Boc group is completely removed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
Step 5: Cbz Protection of the Dipeptidyl Nitrile
-
Dissolve the deprotected dipeptidyl nitrile in a suitable solvent.
-
Add a base such as TEA or DIPEA.
-
Add benzyl chloroformate (Cbz-Cl) to the reaction mixture.
-
Stir the reaction until completion.
-
Work up and purify the final product, (S)-N-((S)-1-cyano-2-phenylethyl)-2-(benzyloxycarbonylamino)butanamide, by column chromatography.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of a dipeptidyl nitrile inhibitor starting from this compound.
Enzyme Inhibition Mechanism
This diagram illustrates the mechanism of reversible covalent inhibition of a cysteine protease by a dipeptidyl nitrile inhibitor.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potent and selective enzyme inhibitors. The outlined protocol for the synthesis of a dipeptidyl nitrile inhibitor demonstrates a practical application of this chiral building block in targeting cysteine proteases like cathepsins. The provided quantitative data highlights the potential for developing highly active compounds. Researchers and drug development professionals can utilize this information to design and synthesize novel enzyme inhibitors for various therapeutic applications.
References
- 1. Development of nitrile-based peptidic inhibitors of cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the design of cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical synthesis of a Cathepsin S inhibitor: route identification, purification strategies, and serendipitous discovery of a crystalline salt form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of proline analogues as potent and selective cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipeptide nitrile inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of dipeptidyl nitriles as potent, selective, and reversible inhibitors of cathepsin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin B through structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dipeptidyl nitrile inhibitors of Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of the Recognition Part of Dipeptidyl Nitroalkene Compounds on the Inhibition Mechanism of Cysteine Proteases Cruzain and Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in (S)-methyl 2-aminobutanoate synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of (S)-methyl 2-aminobutanoate. The following FAQs and guides are designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the synthesis of this compound, typically performed via Fischer esterification of (S)-2-aminobutanoic acid with methanol and an acid catalyst (e.g., thionyl chloride or HCl), can stem from several factors:
-
Incomplete Reaction: The esterification may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal amount of catalyst.
-
Moisture Contamination: The presence of water can hydrolyze the ester product back to the carboxylic acid, reducing the yield. Thionyl chloride is particularly sensitive to moisture.
-
Side Reactions: The primary amino group of the starting material can potentially react with the activating agent, such as thionyl chloride, although this is less likely when methanol is used in excess as the solvent.[1]
-
Racemization: The chiral center of the amino acid can undergo racemization under harsh reaction conditions, leading to a mixture of (S) and (R) enantiomers and thus a lower yield of the desired (S)-product.[2]
-
Product Loss During Workup: Significant amounts of the product, which is often isolated as the hydrochloride salt, can be lost during extraction, filtration, and purification steps.[2]
Q2: I suspect my reaction is not going to completion. How can I optimize the reaction conditions?
To drive the equilibrium towards the product and ensure the reaction goes to completion, consider the following adjustments:
-
Catalyst Concentration: Ensure an adequate amount of acid catalyst is used. For the thionyl chloride method, a common approach is to add it dropwise to cold methanol before adding the amino acid.[2][3]
-
Reaction Temperature: While initial addition of thionyl chloride is often done at low temperatures (e.g., below 5°C) for safety, the reaction is typically heated to reflux to proceed at a reasonable rate.[2][3]
-
Reaction Time: The reaction may require an extended period to reach completion, often stirred overnight.[2] Monitoring the reaction progress by techniques like TLC or HPLC can help determine the optimal reaction time.
Q3: How can I minimize side reactions?
The most common synthetic route involves the use of thionyl chloride in methanol. This method generates HCl in situ under anhydrous conditions, which catalyzes the esterification.[1]
-
Order of Reagent Addition: It is crucial to add the thionyl chloride to the methanol before adding the (S)-2-aminobutanoic acid. This allows the thionyl chloride to react with the excess methanol to form the catalytic HCl, minimizing its direct reaction with the amino group of the substrate.
-
Use of Excess Methanol: Using methanol as the solvent ensures it is present in large excess, favoring the reaction between thionyl chloride and methanol over the amino acid's functional groups.[1]
Q4: What are the best practices for purifying this compound?
The product is typically isolated as the hydrochloride salt, which is a white crystalline solid.[2][4]
-
Removal of Insoluble Material: After the reaction, any insoluble material should be removed by filtration.[2]
-
Solvent Removal: The filtrate is then concentrated under reduced pressure to obtain the crude product.[2]
-
Recrystallization: The crude product can be further purified by recrystallization. A common method involves dissolving the crude solid in a minimal amount of a suitable solvent (like water) and then precipitating the product by adding a less polar solvent (like acetone).[3] Washing the crystals with a non-polar solvent like tert-butyl methyl ether can also be effective.[5]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low yield issues.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Experimental Protocols
Key Experiment: Synthesis of this compound hydrochloride using Thionyl Chloride
This protocol is a common method for the synthesis.
Materials:
-
(S)-2-aminobutanoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
tert-Butyl methyl ether (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (S)-2-aminobutanoic acid in anhydrous methanol.[2] Cool the suspension to below 5°C using an ice bath.[2]
-
Reagent Addition: Slowly add thionyl chloride dropwise to the cooled suspension while stirring.[2][3] Maintain the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux.[3] Stir the reaction mixture for an extended period, for instance, 18 hours or overnight, until the reaction is complete (monitor by TLC or other suitable methods).[2]
-
Work-up and Isolation:
-
Purification:
-
The crude solid can be washed with a solvent like tert-butyl methyl ether to remove impurities.[5]
-
Alternatively, recrystallize the crude product. For instance, dissolve it in a minimal amount of water and precipitate with acetone.[3]
-
Dry the purified crystals under vacuum to obtain this compound hydrochloride.
-
Diagram: Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Data Presentation
Table 1: Comparison of Reaction Conditions and Reported Yields
| Starting Material | Reagents | Temperature | Time | Reported Yield | Reference |
| (S)-2-aminobutanoic acid hydrochloride salt (90 g) | Methanol (1 L), Thionyl chloride (80 mL) | < 5°C then RT | 18 h | 109 g (as HCl salt) | [2] |
| (S)-2-aminobutanoic acid (164 g) | Methanol (500 mL), HCl gas (67 g) | 55°C | Overnight | 103 g (as HCl salt) | [2] |
| Amino acid (10 mmol) | Methanol (10 mL), Thionyl chloride (20 mmol) | 0°C then reflux | Not specified | 99% | [3] |
Note: Yields can vary significantly based on the scale of the reaction and the purity of the starting materials.
References
Technical Support Center: Thionyl Chloride Esterification of Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the esterification of amino acids using thionyl chloride (SOCl₂).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of amino acid esterification with thionyl chloride and an alcohol?
A1: The reaction proceeds through an acid-catalyzed esterification mechanism. Thionyl chloride reacts with the alcohol (e.g., methanol or ethanol) in an exothermic reaction to generate HCl gas and a sulfurous acid ester in situ. The generated anhydrous HCl protonates the amino group of the amino acid, protecting it from side reactions, and also catalyzes the esterification of the carboxylic acid group by the alcohol. The overall process avoids the need for a separate N-protection step.[1][2][3]
Q2: What are the major gaseous byproducts of this reaction?
A2: The reaction of thionyl chloride with the alcohol and the subsequent esterification process generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[4][5] Due to the irritating and corrosive nature of these gases, the experiment must be performed in a well-ventilated fume hood.[6]
Q3: How is the amine group protected from reacting with thionyl chloride?
A3: The amine group is protected by protonation. Thionyl chloride reacts with the alcohol solvent to generate HCl in situ. This acidic environment leads to the formation of an ammonium salt (R-CH(NH₃⁺)-COOH), rendering the nitrogen non-nucleophilic and preventing it from reacting with thionyl chloride or other electrophiles in the mixture.[1][7]
Troubleshooting Guides
Q1: My reaction mixture turned dark brown or black and resulted in a sticky polymer. What happened?
A1: This is a common issue that typically indicates undesired side reactions, including polymerization. Without adequate protection of the amino group, the initially formed amino acid chloride hydrochloride can polymerize.[8][9] This is more likely if the reaction conditions are not sufficiently acidic or if the temperature is too high. Ensure that thionyl chloride is added slowly to the alcohol at a low temperature (e.g., in an ice bath) to maintain control and ensure rapid generation of HCl for protonation before other reactions can occur.[1]
Q2: The yield of my amino acid ester hydrochloride is very low. What are the potential causes?
A2: Low yields can result from several factors:
-
Presence of Moisture: Thionyl chloride reacts violently with water.[6] Any moisture in the reagents or glassware will consume the thionyl chloride, reducing the amount available for the reaction and potentially introducing unwanted byproducts. Always use anhydrous alcohol and dry glassware.[6]
-
Incomplete Reaction: The reaction may require more time or gentle heating (reflux) to go to completion, depending on the specific amino acid.[1][6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Loss during Workup: The amino acid ester hydrochloride product is often crystalline but can be soluble in the alcohol solvent. Ensure complete precipitation by adding a sufficient amount of a non-polar solvent like dry diethyl ether or tert-butyl methyl ether.[6] Over-washing the crystalline product can also lead to loss.
-
Degradation: Some sensitive amino acids may degrade under harsh conditions. Avoid excessively high temperatures or prolonged reaction times unless necessary.
Q3: The reaction is extremely vigorous and difficult to control, with rapid gas evolution. How can I manage it?
A3: The reaction between thionyl chloride and alcohol is highly exothermic.[5] To control the reaction, it is crucial to add the thionyl chloride dropwise to the alcohol, which is being cooled in an ice bath.[1] This slow, controlled addition ensures that the heat generated can be dissipated effectively, preventing the reaction from boiling suddenly and releasing byproducts too quickly.[10]
Q4: I observe an unexpected mass in my mass spectrometry analysis corresponding to a sulfinylated product. Is this a known side product?
A4: Yes, the formation of N-sulfinylamino compounds is a potential side reaction, although it is less common when the reaction is performed correctly in an excess of alcohol.[2] This occurs if the unprotonated amino group attacks the sulfur atom of thionyl chloride. This side reaction is minimized by ensuring a sufficiently acidic environment through the slow addition of thionyl chloride to the alcohol before adding the amino acid, which allows for the in situ generation of HCl to protonate the amine.
Summary of Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Presence of water; Incomplete reaction; Product loss during workup. | Use anhydrous reagents and dry glassware.[6] Monitor reaction by TLC and allow sufficient time or gentle reflux.[1] Use a suitable anti-solvent (e.g., dry ether) for precipitation.[6] |
| Polymerization / Darkening | Insufficient protonation of the amine group; High reaction temperature. | Add thionyl chloride slowly to the cooled alcohol before adding the amino acid. Maintain low temperatures, especially during addition.[1] |
| Uncontrolled, Vigorous Reaction | Rapid addition of thionyl chloride to the alcohol. | Add thionyl chloride dropwise to the alcohol while cooling the mixture in an ice bath.[1][10] |
| Formation of N-Sulfinyl Side Products | Reaction of the unprotonated amine with thionyl chloride. | Ensure sufficient HCl is generated in situ by adding SOCl₂ to the alcohol first, allowing the amine to be fully protonated before esterification begins.[2] |
Experimental Protocol: General Synthesis of Amino Acid Methyl Ester Hydrochloride
This protocol is a generalized procedure based on common laboratory practices for the esterification of amino acids using thionyl chloride and methanol.
-
Preparation: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a drying tube.
-
Reagent Addition: Add anhydrous methanol to the flask and cool it to 0 °C using an ice bath.[6]
-
Thionyl Chloride Addition: While stirring the cooled methanol, add thionyl chloride (typically 1.1 - 1.5 equivalents) dropwise using a syringe or dropping funnel over a period of 5-10 minutes.[1] A vigorous evolution of gas (HCl, SO₂) will be observed. Maintain the temperature at 0 °C during the addition.
-
Amino Acid Addition: Once the thionyl chloride addition is complete, add the solid amino acid (1.0 equivalent) portion-wise to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or gently reflux for 1-3 hours until the reaction is complete (monitored by TLC).[1][6] All the solid amino acid should dissolve.
-
Solvent Removal: Cool the reaction mixture and remove all volatile components (excess methanol, dissolved gases, and excess thionyl chloride) under reduced pressure using a rotary evaporator.
-
Product Isolation: To the resulting oil or solid residue, add a sufficient volume of dry diethyl ether or tert-butyl methyl ether to induce crystallization or precipitation of the amino acid methyl ester hydrochloride.[6]
-
Purification: Isolate the crystalline product by vacuum filtration, wash it sparingly with cold, dry ether, and dry it under vacuum to yield the final product.[6] Further purification can be achieved by recrystallization if necessary.[10]
Visual Guides
Caption: Main pathway for thionyl chloride esterification.
Caption: Potential side product formation pathways.
Caption: Step-by-step experimental workflow diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. pianetachimica.it [pianetachimica.it]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Optimizing Chiral HPLC Separation of Aminobutanoate Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral separation of aminobutanoate enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary HPLC techniques for the chiral separation of aminobutanoate enantiomers?
A1: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs).[1][2] This direct method is often preferred for its simplicity. An alternative is an indirect approach involving pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like a C18).[3][4]
Q2: How do I select the appropriate Chiral Stationary Phase (CSP)?
A2: CSP selection is crucial for successful enantiomeric separation. For aminobutanoate enantiomers and related amino acid derivatives, the most successful CSPs generally fall into three main categories:
-
Polysaccharide-based CSPs: These are highly versatile and widely used. Columns with amylose or cellulose derivatives, such as the Chiralpak® series (e.g., IA, IB, IC) and Lux® columns, are excellent starting points for screening.[1]
-
Macrocyclic Glycopeptide-based CSPs: Columns like the Astec CHIROBIOTIC® T, which uses teicoplanin as the chiral selector, are particularly effective for separating underivatized amino acids and their derivatives due to their compatibility with a wide range of mobile phases.[5]
-
Crown Ether-based CSPs: For primary amines, crown ether-derived CSPs, such as CROWNPAK® CR(+), have shown excellent results, especially in reversed-phase conditions.[6][7]
A screening approach using a small set of columns with different selectivities is a common and effective strategy in method development.[2]
Q3: When is derivatization necessary and what agents are commonly used?
A3: Derivatization is employed for two primary reasons:
-
To improve chromatographic separation by enhancing the interaction between the analyte and the CSP.
-
To introduce a chromophore or fluorophore for UV or fluorescence detection, which is essential for compounds like aminobutanoates that lack a native chromophore.[3][5]
Common derivatizing agents for primary amines include:
-
4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl): A fluorogenic agent that increases detection sensitivity.[1]
-
(+)- or (-)-1-(9-Fluorenyl)ethyl chloroformate (FLEC): A versatile agent that reacts with primary and secondary amines.[4]
-
o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine): Forms fluorescent isoindole derivatives.[4]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor.[8] If you have no prior information, screening different CSPs is recommended.
-
Optimize Mobile Phase: Systematically vary the mobile phase composition.
-
Normal Phase: Adjust the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol).
-
Reversed Phase: Vary the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase. For acidic or basic compounds, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can significantly improve selectivity.[8]
-
-
Adjust Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations. Try reducing the flow rate to see if resolution improves.[8]
-
Vary Temperature: Temperature can have a significant effect on chiral separations. Screening both higher and lower temperatures is a valuable optimization step.[8]
Issue 2: Peak Tailing
Use the following decision tree to diagnose and resolve peak tailing issues:
Caption: Decision tree for troubleshooting peak tailing.
Data Presentation: HPLC Parameters
Table 1: Chiral HPLC Parameters for Aminobutanoate Analogs
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| 2-Aminobutanamide | CROWNPAK CR(+) (150 x 4.0 mm, 5 µm) | 0.05% Perchloric Acid | 0.3 | 15 | UV, 200 nm | [6] |
| β-Homo-amino acids | Crown Ether-based CSP (150 x 4.0 mm, 5 µm) | Water/Methanol with 0.1 M Perchloric Acid | 0.5 | 25 | UV, 200 nm | [7] |
| NBD-derivatized α-amino acid esters | Lux Amylose-1 (250 x 4.6 mm, 5 µm) | 10-30% 2-propanol in Hexane | 1.0 | Room Temp | UV, 310 nm & FL (Ex: 470, Em: 530 nm) | [1] |
Table 2: Indirect Chiral HPLC Parameters for Aminobutanol (after derivatization)
| Derivatizing Agent | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| Chiral Agent (unspecified) | C18 (Reversed-Phase) | Acetonitrile/Water mixture | 1.0 | 30 | UV, 254 nm | [3] |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Separation (Screening Protocol)
This protocol outlines a general approach for developing a direct chiral separation method.
Caption: Experimental workflow for direct chiral HPLC method development.
-
Sample Preparation: Dissolve the aminobutanoate enantiomeric mixture in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Column Selection: Select a set of 2-3 chiral columns for initial screening. A good starting point would be a polysaccharide-based column (e.g., Chiralpak IA) and a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).
-
Initial Screening:
-
Equilibrate the first column with a starting mobile phase (e.g., for normal phase: 90:10 Hexane:Isopropanol; for reversed phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Inject the sample and monitor the chromatogram.
-
Repeat for each selected column and mobile phase combination.
-
-
Method Optimization:
-
For the column/mobile phase combination that shows the best initial separation, systematically adjust the mobile phase composition (e.g., vary the percentage of the organic modifier in 5% increments).
-
If resolution is still not optimal, reduce the flow rate (e.g., to 0.5 mL/min).
-
Evaluate the effect of temperature by analyzing the sample at different temperatures (e.g., 15°C, 25°C, 40°C).
-
-
Final Analysis: Once baseline resolution is achieved, proceed with method validation for quantitative analysis.
Protocol 2: Indirect Chiral HPLC via Pre-Column Derivatization
This protocol is suitable when direct separation is challenging or when enhanced detection sensitivity is required.
-
Derivatization Reaction:
-
In a vial, dissolve a known amount of the aminobutanoate sample in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a basic buffer (e.g., borate buffer, pH ~9) to adjust the pH.
-
Add an excess of the chiral derivatizing agent solution (e.g., FLEC in acetone). The molar ratio of analyte to derivatizing agent should be at least 1:10.[4]
-
Vortex the mixture and allow it to react at a specified temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes). Reaction conditions will vary depending on the derivatizing agent used.[4]
-
-
Sample Preparation for HPLC:
-
After the reaction is complete, dilute a small aliquot of the reaction mixture with the HPLC mobile phase to an appropriate concentration for injection.[3]
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Column: Use a standard achiral reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water with an acidic modifier like 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection: Set the UV detector to a wavelength appropriate for the chromophore introduced by the derivatizing agent (e.g., 254 nm).[3]
-
-
Data Analysis:
-
The two resulting diastereomer peaks can be integrated. The ratio of the peak areas corresponds to the enantiomeric ratio of the original aminobutanoate sample.[3]
-
References
- 1. yakhak.org [yakhak.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
preventing racemization of (S)-methyl 2-aminobutanoate during reaction
Welcome to the Technical Support Center for (S)-Methyl 2-aminobutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization of this compound during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure compound, such as this compound, converts into a mixture of both of its enantiomers ((S) and (R) forms).[1] This is a significant concern in pharmaceutical and chemical synthesis because the different enantiomers of a molecule can have distinct biological activities. For drug development, the presence of the undesired enantiomer can lead to reduced efficacy, altered side-effect profiles, or even toxicity. Therefore, maintaining the enantiomeric purity of this compound is critical for its intended applications.
Q2: What are the primary causes of racemization for α-amino acid esters like this compound?
A2: The primary driver of racemization in α-amino acid esters is the abstraction of the acidic α-proton (the hydrogen atom on the carbon adjacent to both the amino and ester groups). This can occur via two main mechanisms:
-
Direct Enolization: In the presence of a base, the α-proton can be directly removed to form a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of (S) and (R) enantiomers.
-
Oxazolone (Azlactone) Formation: This mechanism is particularly relevant during N-acylation or peptide coupling reactions. The N-protected amino acid ester can cyclize to form a planar oxazolone intermediate. The α-proton of the oxazolone is highly acidic and easily removed by a base, leading to a loss of stereochemistry.
Q3: Which reaction conditions are most likely to cause racemization of this compound?
A3: Several factors can promote racemization. These include:
-
Presence of Base: Bases are the most common culprits in causing racemization by facilitating the removal of the α-proton. The strength and steric hindrance of the base play a crucial role.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction and increase the rate of racemization.
-
Solvent Polarity: Polar solvents can stabilize the charged intermediates involved in racemization, thereby accelerating the process.
-
Prolonged Reaction Times: The longer the chiral center is exposed to conditions that promote racemization, the greater the extent of enantiomeric erosion.
Troubleshooting Guides
Issue 1: Significant racemization observed after N-protection (e.g., N-Boc protection).
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Rationale |
| Strong or Sterically Unhindered Base | Switch to a weaker or more sterically hindered base. For example, use N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA) or sodium hydroxide. | Sterically hindered bases are less likely to abstract the α-proton, thus reducing the rate of racemization. Weaker bases are also less effective at promoting proton removal. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C). | Lowering the temperature decreases the kinetic energy of the molecules, making it more difficult to overcome the activation energy for racemization. |
| Prolonged Exposure to Basic Conditions | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | Minimizing the time the product is exposed to the basic reaction medium will reduce the extent of racemization. |
| Inappropriate Solvent | Use a less polar aprotic solvent if the reactants' solubility allows. | Less polar solvents are less effective at stabilizing the charged intermediates that lead to racemization. |
Issue 2: Loss of enantiomeric purity during a coupling reaction.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Rationale |
| Racemization via Oxazolone Formation | Add a racemization-suppressing additive to the reaction mixture, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). | These additives react with the activated amino acid ester to form an active ester that is less prone to cyclization into an oxazolone. |
| Choice of Coupling Reagent | Use a coupling reagent known for low racemization potential, such as a uronium or phosphonium salt-based reagent (e.g., HATU, HBTU, PyBOP). | These reagents are designed to promote rapid amide bond formation, which competes effectively with the racemization pathway. |
| Excessive Base | Use the minimum necessary amount of a sterically hindered base. | As with N-protection, limiting the amount and strength of the base is crucial to prevent proton abstraction. |
| High Temperature | Maintain a low reaction temperature throughout the coupling process. | Reduces the rate of all chemical reactions, including the undesirable racemization. |
Quantitative Data Summary
The following table summarizes the impact of different bases on the racemization of amino acid derivatives during N-acylation. While specific data for this compound is limited in the literature, these trends are generally applicable to α-amino acid esters.
| Base | Relative Basicity (pKa of conjugate acid) | Steric Hindrance | General Racemization Potential |
| Triethylamine (TEA) | ~10.75 | Low | High |
| N,N-Diisopropylethylamine (DIPEA) | ~10.75 | High | Moderate |
| N-Methylmorpholine (NMM) | ~7.4 | Moderate | Low to Moderate |
| 2,4,6-Collidine | ~7.4 | High | Low |
| Sodium Carbonate (Na₂CO₃) | ~10.3 (second pKa) | (Inorganic) | Varies with conditions |
Note: The actual extent of racemization is highly dependent on the specific substrate, reaction conditions, and solvent used.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound with Minimized Racemization
This protocol describes the N-protection of this compound using di-tert-butyl dicarbonate (Boc₂O) under conditions designed to suppress racemization.
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir bar and appropriate glassware
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add DIPEA (2.2 eq) to the suspension and stir for 10 minutes to neutralize the hydrochloride salt.
-
In a separate flask, dissolve Boc₂O (1.1 eq) in a small amount of anhydrous DCM.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-(S)-methyl 2-aminobutanoate.
-
Purify the product by column chromatography on silica gel if necessary.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC analysis.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This protocol provides a general method for determining the enantiomeric purity of a derivatized sample of methyl 2-aminobutanoate. Method optimization for specific derivatives and instrumentation is recommended.
Materials and Equipment:
-
HPLC system with a UV or other suitable detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®)
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
Sample of N-protected methyl 2-aminobutanoate
-
Reference standards for both the (S) and (R) enantiomers (if available)
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of hexane and IPA. A common starting point is 90:10 (v/v) hexane:IPA. The optimal ratio may need to be determined experimentally.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the N-protected methyl 2-aminobutanoate sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the HPLC system.
-
Data Acquisition: Record the chromatogram, monitoring at a suitable wavelength for the N-protecting group (e.g., 220 nm for a Boc group).
-
Analysis:
-
If reference standards are available, inject them individually to determine the retention times of the (S) and (R) enantiomers.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visual Guides
References
Technical Support Center: Purification of (S)-methyl 2-aminobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-methyl 2-aminobutanoate from a reaction mixture. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
The impurity profile of this compound heavily depends on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials: Such as (S)-2-aminobutanoic acid or L-methionine methyl ester.[1]
-
Reagents from the synthesis: For example, residual thionyl chloride or coupling agents like EDC·HCl and HOBt.[2][3]
-
Side-products: These can include byproducts from the reaction, such as (S)-2-amino-butan-1-ol or 2-aminobutanoic acid if reduction or hydrolysis of the ester occurs.[1]
-
Enantiomeric impurity: The presence of the (R)-enantiomer is a critical impurity, especially in stereoselective syntheses.
-
Solvents: Residual solvents from the reaction or work-up.
Q2: Which purification techniques are most effective for this compound?
The most common and effective purification methods are:
-
Distillation: Fractional vacuum distillation can be used to purify the free base of methyl 2-aminobutanoate, separating it from less volatile impurities.
-
Crystallization of the hydrochloride salt: This is a highly effective method for purifying the compound. The hydrochloride salt is often a stable, crystalline solid that can be recrystallized to remove non-basic impurities and improve chiral purity.[2][4]
-
Column Chromatography: Silica gel chromatography can be employed to separate the desired product from closely related impurities.[2]
Q3: How can I assess the purity and enantiomeric excess of my purified this compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of the product. Achiral HPLC can be used to assess overall purity.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Melting Point: The melting point of the hydrochloride salt is a good indicator of purity. The reported melting point for this compound hydrochloride is 116–117°C.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery after purification | Product loss during extraction: The free amine may have some water solubility. | Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent. |
| Incomplete crystallization: The solvent system or temperature may not be optimal. | Screen different solvent systems for recrystallization. Ensure slow cooling to promote crystal growth. | |
| Product volatility: Loss of the free base during solvent removal under high vacuum. | Use moderate vacuum and temperature when concentrating the free base. Consider converting to the less volatile hydrochloride salt before concentration. | |
| Persistent Impurities Detected by NMR/GC-MS | Co-eluting impurities in chromatography: The solvent system may not be providing adequate separation. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase. |
| Impurity co-precipitates with the hydrochloride salt: The impurity may have similar basicity or solubility. | Perform a second recrystallization from a different solvent system. | |
| Thermal decomposition during distillation: The compound may be degrading at high temperatures. | Use fractional vacuum distillation to lower the boiling point. | |
| Low Enantiomeric Excess (e.e.) | Racemization during synthesis or work-up: Exposure to harsh acidic or basic conditions, or high temperatures. | Maintain neutral or mildly acidic/basic conditions where possible. Avoid excessive heat. |
| Incomplete resolution of enantiomers: In cases of classical resolution. | Perform multiple recrystallizations of the diastereomeric salts. | |
| Inaccurate e.e. determination: Improper chiral HPLC method. | Ensure the chiral column and mobile phase are suitable for separating the enantiomers of methyl 2-aminobutanoate. | |
| Product is an oil instead of a solid | Presence of impurities: Impurities can depress the melting point and prevent crystallization. | Re-purify the product using one of the methods described above. |
| Product is the free base: this compound free base is an oil at room temperature. | Convert the free base to its hydrochloride salt, which is a solid.[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization of the Hydrochloride Salt
This protocol is adapted from common laboratory procedures for the purification of amino acid esters.
-
Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of a suitable hot solvent, such as isopropanol or a mixture of methanol and diethyl ether.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filtration: Hot filter the solution to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Workflow for Purification
The following diagram illustrates a typical workflow for the purification of this compound from a reaction mixture.
Caption: General workflow for the purification of this compound.
Troubleshooting Logic Diagram
The following diagram provides a logical approach to troubleshooting common purification issues.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. rsc.org [rsc.org]
- 2. Methyl 2-aminobutanoate hydrochloride | 7682-18-0 | Benchchem [benchchem.com]
- 3. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 4. This compound hydrochloride (56545-22-3) for sale [vulcanchem.com]
- 5. This compound hydrochloride | 56545-22-3 [sigmaaldrich.com]
common impurities in commercial (S)-methyl 2-aminobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (S)-methyl 2-aminobutanoate.
Frequently Asked Questions (FAQs)
1. What are the most common impurities in commercial this compound?
Commercial batches of this compound, often supplied as the hydrochloride salt, may contain several types of impurities stemming from its synthesis, storage, and handling.[1][2] These can be broadly categorized as:
-
Synthesis-Related Impurities:
-
Unreacted Starting Material: (S)-2-aminobutanoic acid may be present due to incomplete esterification.
-
By-products: Depending on the synthetic route, other related compounds may be formed. A common synthesis involves the esterification of (S)-2-aminobutanoic acid with methanol using thionyl chloride.[3]
-
-
Enantiomeric Impurity:
-
(R)-methyl 2-aminobutanoate: The presence of the (R)-enantiomer is a critical quality attribute, as the biological activity of chiral molecules is often stereospecific.[1]
-
-
Degradation Products:
-
(S)-2-aminobutanoic acid: Hydrolysis of the methyl ester back to the parent carboxylic acid is a potential degradation pathway, especially in the presence of moisture.[4]
-
-
Residual Solvents:
2. How do these impurities affect my experiments?
The impact of impurities depends on their nature and concentration:
-
Unreacted (S)-2-aminobutanoic acid: Can affect the accuracy of concentration determination and may interfere with reactions where the free carboxylic acid group is undesirable.
-
(R)-methyl 2-aminobutanoate: The presence of the opposite enantiomer can significantly impact pharmacological and toxicological studies, potentially leading to misleading results or reduced efficacy of a synthesized active pharmaceutical ingredient (API).[9]
-
Degradation Products: The presence of (S)-2-aminobutanoic acid from hydrolysis reduces the purity of the desired ester and can alter the physicochemical properties of the sample.
-
Residual Solvents: While typically present at low levels, some residual solvents can be toxic or may interfere with certain sensitive analytical techniques or biological assays.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause (Impurity) | Recommended Action |
| Inconsistent reaction yields or kinetics | Presence of unreacted (S)-2-aminobutanoic acid or its degradation product. | Quantify the purity of the starting material using HPLC. If significant amounts of the free acid are present, consider repurification or using a fresh batch. |
| Unexpected biological activity or toxicity | Presence of the (R)-enantiomer. | Perform chiral HPLC analysis to determine the enantiomeric excess (e.e.) of your material. For stereospecific applications, use a batch with a high e.e. |
| Poor solubility or unexpected physical properties | High levels of residual solvents or degradation to the more polar (S)-2-aminobutanoic acid. | Analyze for residual solvents using GC-MS (Headspace). Check for hydrolysis by HPLC. Store the material in a tightly sealed container in a cool, dry place to minimize degradation.[1] |
| Extraneous peaks in analytical chromatograms (e.g., NMR, LC-MS) | Any of the common impurities. | Use the provided analytical protocols to identify and quantify the impurities. Compare the data with the Certificate of Analysis (CoA) of the batch. |
Data Presentation: Summary of Common Impurities
| Impurity | Typical Source | Analytical Method | Typical Specification Limit |
| (S)-2-Aminobutanoic Acid | Synthesis (incomplete reaction), Degradation (hydrolysis) | HPLC | ≤ 1.0% |
| (R)-Methyl 2-aminobutanoate | Synthesis (non-stereospecific conditions or starting material impurity) | Chiral HPLC | ≤ 0.5% |
| Methanol | Synthesis (reagent), Purification | GC-MS (Headspace) | ≤ 3000 ppm (ICH Class 2) |
| Ethanol | Purification | GC-MS (Headspace) | ≤ 5000 ppm (ICH Class 3) |
| Isopropyl Alcohol | Purification | GC-MS (Headspace) | ≤ 5000 ppm (ICH Class 3) |
Note: The typical specification limits are illustrative and may vary between suppliers. Always refer to the Certificate of Analysis for lot-specific data.
Experimental Protocols
1. Chiral HPLC for Enantiomeric Purity
This method is adapted from a protocol for a structurally similar compound and is suitable for determining the enantiomeric excess of this compound.[9][10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column, such as a CROWNPAK CR(+) (150 mm x 4.0 mm, 5 µm).[9]
-
Mobile Phase: 0.05% Perchloric acid in water.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 15 °C.
-
Detection Wavelength: 200 nm.
-
Sample Preparation:
-
Prepare a sample solution of this compound hydrochloride at a concentration of approximately 2 mg/mL in the mobile phase.
-
Prepare a resolution solution by spiking the sample solution with a small amount of a racemic standard of methyl 2-aminobutanoate to ensure peak identification and resolution.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the resolution solution to confirm the separation of the (S) and (R) enantiomers.
-
Inject the sample solution.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas of the (S) and (R) enantiomers.
-
2. GC-MS for Residual Solvents
This method is based on standard headspace gas chromatography techniques for residual solvent analysis in pharmaceuticals.[6][7][8][11][12]
-
Instrumentation: Gas chromatograph with a headspace autosampler and a mass spectrometer (or Flame Ionization Detector).
-
Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp to 240 °C at 10 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound hydrochloride sample into a headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent in which the sample is soluble (e.g., dimethyl sulfoxide).
-
Seal the vial immediately.
-
Prepare a standard solution containing known concentrations of the potential residual solvents (methanol, ethanol, isopropyl alcohol) in the same diluent.
-
-
Procedure:
-
Place the sample and standard vials in the headspace autosampler.
-
Run the sequence.
-
Identify and quantify the residual solvents in the sample by comparing the peak areas to those of the standard.
-
Mandatory Visualizations
Caption: Workflow for identifying and analyzing common impurities.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. This compound hydrochloride (56545-22-3) for sale [vulcanchem.com]
- 2. This compound hydrochloride | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 15399-22-1 [chemicalbook.com]
- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 5. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. itwreagents.com [itwreagents.com]
- 8. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. almacgroup.com [almacgroup.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of Chiral Resolution of Methyl 2-Aminobutanoate
Welcome to the technical support center for the chiral resolution of methyl 2-aminobutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your enantioselective syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of methyl 2-aminobutanoate?
A1: The two most common and effective methods for the chiral resolution of racemic methyl 2-aminobutanoate are enzymatic kinetic resolution and diastereomeric crystallization.
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the amino ester, allowing for the separation of the acylated product from the unreacted enantiomer.
-
Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic amino ester with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.
Q2: Which enzymes are most effective for the kinetic resolution of methyl 2-aminobutanoate?
A2: Lipases are the most commonly used enzymes for the kinetic resolution of amino esters. Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a highly effective and versatile catalyst for this transformation due to its broad substrate specificity and stability in organic solvents.[1][2][3][4] Lipases from Pseudomonas species have also shown high enantioselectivity in the resolution of related compounds.[5]
Q3: What are suitable chiral resolving agents for the diastereomeric crystallization of methyl 2-aminobutanoate?
A3: For the resolution of racemic amines and amino esters, chiral acids are the preferred resolving agents. Tartaric acid and its derivatives are widely used and cost-effective options.[6] Specifically, O,O'-dibenzoyl-L-tartaric acid (DBTA) and O,O'-di-p-toluoyl-L-tartaric acid (DPTTA) are often successful in forming diastereomeric salts with significantly different solubilities, which is crucial for efficient separation by crystallization.[7][8]
Q4: How can I improve the yield of the desired enantiomer beyond the theoretical 50% limit of kinetic resolution?
A4: To exceed the 50% yield limitation of a standard kinetic resolution, a dynamic kinetic resolution (DKR) can be implemented. This process combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, continuously replenishing the substrate for the desired enzymatic transformation. This approach can theoretically achieve a 100% yield of the desired enantiomer.
Troubleshooting Guides
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Reaction | - Inactive enzyme- Inappropriate solvent- Low temperature | - Enzyme Activity: Test the enzyme activity with a standard substrate. Ensure proper storage and handling of the enzyme.- Solvent Selection: Use a non-polar, anhydrous organic solvent such as hexane, toluene, or tert-butyl methyl ether (MTBE). Polar solvents can strip essential water from the enzyme, leading to deactivation.- Temperature Optimization: While reactions are often run at room temperature, gently warming (e.g., to 40-50 °C) can increase the reaction rate. However, be mindful of the enzyme's thermal stability. |
| Low Enantioselectivity (ee) | - Sub-optimal enzyme- Incorrect acylating agent- Inappropriate solvent | - Enzyme Screening: If enantioselectivity is low, screen different lipases (e.g., from various Candida and Pseudomonas species).- Acylating Agent: The choice of acylating agent is critical. Vinyl acetate is often a good choice as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, driving the reaction forward. Other anhydrides or esters can also be tested.- Solvent Effects: The solvent can influence the enzyme's conformation and thus its enantioselectivity. Screen a range of non-polar solvents. |
| Slow Reaction Rate | - Insufficient enzyme loading- Poor mass transfer (for immobilized enzymes)- Substrate or product inhibition | - Enzyme Concentration: Gradually increase the enzyme loading. However, be aware that excessive amounts can lead to aggregation and mass transfer limitations.- Agitation: Ensure adequate stirring to minimize diffusion limitations, especially when using immobilized enzymes.- Substrate Concentration: High substrate concentrations can sometimes lead to inhibition. Consider a fed-batch approach where the substrate is added incrementally. |
Diastereomeric Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Crystal Formation | - Solution is not supersaturated- Inappropriate solvent- Impurities present | - Achieve Supersaturation: Slowly cool the solution. If crystals still do not form, try slowly evaporating the solvent or adding an anti-solvent (a solvent in which the diastereomeric salt is less soluble).- Solvent Screening: The choice of solvent is critical. The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts. Screen a variety of solvents and solvent mixtures (e.g., alcohols, esters, ketones).- Purity of Reagents: Ensure the racemic methyl 2-aminobutanoate and the chiral resolving agent are of high purity, as impurities can inhibit crystallization.- Seeding: Add a small seed crystal of the desired diastereomeric salt to induce crystallization. |
| "Oiling Out" Instead of Crystallization | - High concentration of solutes- Too rapid cooling- Unsuitable solvent | - Dilution: Dilute the solution with more of the crystallization solvent.- Slower Cooling: Decrease the rate of cooling to allow for ordered crystal lattice formation.- Solvent System: Experiment with different solvents or solvent mixtures. Sometimes adding a co-solvent can prevent oiling out. |
| Low Diastereomeric Excess (de) of Crystals | - Similar solubilities of the diastereomeric salts- Co-crystallization- Crystallization occurred too quickly | - Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to improve its purity.- Optimize Resolving Agent: Screen different chiral resolving agents. The structural rigidity of agents like DPTTA often leads to better discrimination and solubility differences.- Controlled Crystallization: Employ a very slow cooling rate to allow the less soluble diastereomer to crystallize preferentially. |
| Low Yield of Crystalline Salt | - Sub-optimal stoichiometry of resolving agent- High solubility of the desired diastereomeric salt in the chosen solvent | - Stoichiometry: While a 0.5 equivalent of the resolving agent is often used, optimizing this ratio can improve the yield of the desired salt.- Solvent Selection: The yield is highly dependent on the solvent. The desired salt should have low, but not zero, solubility at the final crystallization temperature. |
Experimental Protocols
Enzymatic Kinetic Resolution of Racemic Methyl 2-Aminobutanoate
Materials:
-
Racemic methyl 2-aminobutanoate
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous non-polar organic solvent (e.g., hexane or MTBE)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
To a solution of racemic methyl 2-aminobutanoate (1 equivalent) in the anhydrous organic solvent, add vinyl acetate (1-1.5 equivalents).
-
Add immobilized CALB (typically 10-50 mg per mmol of substrate).
-
Stir the reaction mixture at a constant temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (ee) of the substrate and the product, as well as the conversion.
-
Stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the acylated product with high ee.
-
Filter off the enzyme (which can be washed and reused).
-
The product mixture can be separated by column chromatography or by an acid-base extraction to isolate the unreacted amino ester from the acylated product.
-
The acylated product can be hydrolyzed (e.g., with aqueous HCl) to yield the other enantiomer of methyl 2-aminobutanoate.
Diastereomeric Crystallization of Racemic Methyl 2-Aminobutanoate
Materials:
-
Racemic methyl 2-aminobutanoate
-
Chiral resolving agent (e.g., (+)-O,O'-di-p-toluoyl-D-tartaric acid, D-DPTTA)
-
Crystallization solvent (e.g., methanol, ethanol, or a mixture)
Procedure:
-
Dissolve racemic methyl 2-aminobutanoate (1 equivalent) in the chosen solvent, heating gently if necessary.
-
In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalents) in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the amino ester solution with stirring.
-
Allow the mixture to cool slowly to room temperature. If crystals do not form, further cooling in an ice bath or refrigerator may be necessary. Seeding with a previously obtained crystal can be beneficial.
-
Collect the precipitated diastereomeric salt by filtration and wash the crystals with a small amount of the cold solvent.
-
The diastereomeric excess (de) of the crystalline salt can be determined by NMR or HPLC. The salt can be recrystallized to improve its purity.
-
To liberate the free amino ester, dissolve the purified diastereomeric salt in water and add a base (e.g., aqueous NaOH or NaHCO₃) to neutralize the tartaric acid derivative.
-
Extract the enantiomerically enriched methyl 2-aminobutanoate with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts, and remove the solvent under reduced pressure to obtain the resolved product.
-
The enantiomeric excess of the final product should be determined by chiral GC or HPLC.
Visualizations
Caption: Workflow for enzymatic kinetic resolution of methyl 2-aminobutanoate.
Caption: Workflow for diastereomeric crystallization of methyl 2-aminobutanoate.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Amidation of (S)-methyl 2-aminobutanoate
Welcome to the technical support center for the amidation of (S)-methyl 2-aminobutanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during this critical synthetic transformation. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help ensure the success of your amidation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the amidation of this compound?
A1: The primary challenges include achieving high yields, preventing side reactions, and maintaining the stereochemical integrity of the chiral center. Key issues to be aware of are:
-
Low reaction yields: This can be caused by incomplete activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions.
-
Epimerization: The chiral center at the alpha-carbon is susceptible to racemization under basic conditions or with certain coupling reagents, leading to a loss of enantiomeric purity.
-
Diketopiperazine (DKP) formation: This is a common side reaction where two amino acid ester molecules self-condense to form a cyclic dipeptide, which can be a significant yield-reducing pathway.
-
Side reactions with coupling reagents: Depending on the chosen reagent, side reactions such as the formation of N-acylurea (with carbodiimides) or guanidinylation of the free amine (with uronium/aminium reagents) can occur.
Q2: How can I minimize epimerization during the coupling reaction?
A2: Minimizing epimerization is crucial for maintaining the biological activity of the final product. Key strategies include:
-
Choice of Coupling Reagent and Additives: Uronium/aminium salt-based reagents like HATU, HBTU, and COMU, when used with additives such as HOBt or HOAt, are known to suppress racemization effectively.
-
Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of epimerization.
-
Base Selection: The choice of base is critical. Weaker, non-nucleophilic bases like N-methylmorpholine (NMM) or collidine are generally preferred over stronger bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Pre-activation Time: Minimize the time the carboxylic acid is activated before the addition of the amine component, as the activated species is more prone to epimerization.
Q3: What is diketopiperazine (DKP) formation and how can I prevent it?
A3: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide ester to form a stable six-membered ring. In the context of coupling with this compound, if a dipeptide intermediate is formed, its N-terminal amine can attack the ester carbonyl, leading to the formation of a DKP and loss of the desired product. This is particularly prevalent when proline or glycine is one of the first two residues in a peptide synthesis. To mitigate DKP formation:
-
Use of Bulky Protecting Groups: Employing bulky N-terminal protecting groups can sterically hinder the cyclization.
-
Immediate Coupling: Proceed with the subsequent coupling step immediately after the deprotection of the N-terminus of the dipeptide ester to minimize the time the free amine is available for cyclization.
-
Choice of Resin in Solid-Phase Synthesis: When applicable, using 2-chlorotrityl chloride resin can suppress DKP formation due to its steric bulk.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the amidation of this compound in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Carboxylic Acid Activation | Ensure the coupling reagent is fresh and used in the correct stoichiometry (typically 1.1-1.5 equivalents). Consider switching to a more powerful activating agent like HATU or COMU. |
| Hydrolysis of Activated Ester | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Deactivation of this compound | If the amine is used as a hydrochloride salt, ensure a sufficient amount of a suitable base (e.g., DIPEA, NMM) is added to liberate the free amine. | |
| Steric Hindrance | For sterically hindered carboxylic acids or amines, consider using a more reactive coupling reagent (e.g., HATU, PyAOP) and potentially a higher reaction temperature, while carefully monitoring for epimerization. | |
| Presence of Epimerized Product | Strong Base | Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA or TEA. |
| High Reaction Temperature | Perform the reaction at 0 °C or lower. | |
| Inappropriate Coupling Reagent | Use coupling reagents known for low racemization, such as COMU or HATU, in combination with additives like OxymaPure or HOAt. | |
| Significant Diketopiperazine (DKP) Formation | Prolonged exposure of the N-terminal amine of the dipeptide ester | After the initial coupling, if the N-protecting group is removed, proceed immediately to the next coupling step. |
| High Temperature | Lower the reaction temperature during the coupling and deprotection steps. | |
| Formation of N-acylurea Byproduct | Use of Carbodiimide Reagents (e.g., EDC, DCC) | Add HOBt or OxymaPure to the reaction mixture. This traps the O-acylisourea intermediate to form a more stable active ester, minimizing the rearrangement to N-acylurea. |
| Guanidinylation of the Amine | Excess Uronium/Aminium Reagent (e.g., HATU, HBTU) | Pre-activate the carboxylic acid with the coupling reagent for a short period (5-10 minutes) before adding the this compound. Use a slight excess of the carboxylic acid relative to the coupling reagent. |
Quantitative Data Summary
The following tables summarize typical yields and enantiomeric excess (ee) for the amidation of α-amino esters under various conditions. While specific data for this compound is limited in readily available literature, the data for similar substrates like alanine and valine methyl esters provide a good benchmark.
Table 1: Comparison of Coupling Reagents for the Amidation of α-Amino Esters
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Typical ee (%) | Notes |
| EDC | HOBt | DIPEA | DMF | 80-90 | >98 | A cost-effective and common choice. The urea byproduct is water-soluble, which can simplify workup.[1] |
| HATU | None | DIPEA | DMF | 90-98 | >99 | Highly efficient and fast-acting, particularly for challenging couplings.[1] |
| T3P® | None | Pyridine | EtOAc | 88-95 | >98 | A versatile and safe reagent with a straightforward workup. |
| PyBOP | None | DIPEA | DMF | 85-95 | >98 | Effective coupling reagent with byproducts that are generally less hazardous than those from BOP. |
Table 2: Influence of Reaction Conditions on Epimerization
| Substrate | Coupling Reagent/Additive | Base | Temperature (°C) | Epimerization (%) |
| Fmoc-Ser(Ac3GalNAcα)-OH | HBTU/HOBt | DIPEA | 25 | >10 |
| Fmoc-Ser(Ac3GalNAcα)-OH | HATU/HOAt | DIPEA | 25 | ~5 |
| Fmoc-Ser(Ac3GalNAcα)-OH | DIC/Oxyma | Collidine | 0 | <1 |
Data adapted from studies on related amino acid derivatives to illustrate general trends.
Experimental Protocols
Protocol 1: General Procedure for Amidation using HATU
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and HOAt (1.1 eq.) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C and add DIPEA (2.5 eq.) dropwise. Stir the mixture at 0 °C for 15 minutes.
-
Coupling: Add a solution of this compound (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amidation using EDC/HOBt
-
Reagent Preparation: To a solution of the carboxylic acid (1.0 eq.), this compound (1.0 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF, add DIPEA (2.0 eq.).
-
Activation and Coupling: Cool the mixture to 0 °C and add EDC·HCl (1.2 eq.) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the amidation of this compound.
Caption: Troubleshooting decision tree for low yield in amidation reactions.
Caption: Key strategies to mitigate epimerization during amidation.
References
removal of excess reagents from (S)-methyl 2-aminobutanoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-methyl 2-aminobutanoate, with a focus on the removal of excess reagents.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the esterification of (S)-2-aminobutanoic acid with methanol. This reaction is typically facilitated by an acid catalyst, which is often generated in situ from reagents like thionyl chloride (SOCl₂) or acetyl chloride. The product is usually isolated as the hydrochloride salt, this compound hydrochloride.[1]
Q2: Why is thionyl chloride used in the esterification of amino acids?
A2: Thionyl chloride reacts with methanol to generate hydrogen chloride (HCl) gas in an anhydrous environment.[2] This in-situ generation of HCl provides the acidic conditions necessary to catalyze the esterification of the carboxylic acid group of the amino acid. Using thionyl chloride is a convenient way to create an anhydrous acidic methanol solution.[3]
Q3: What are the primary methods for removing excess thionyl chloride after the reaction?
A3: The two primary methods for removing unreacted thionyl chloride are distillation and chemical quenching. The choice depends on the scale of the reaction, the stability of the product, and the desired purity. Distillation, sometimes as an azeotrope with a solvent like toluene, is effective but requires careful temperature control.[4] Chemical quenching involves reacting the excess thionyl chloride with a nucleophile, such as a careful addition of the reaction mixture to ice-water or a basic solution like sodium bicarbonate.[4][5]
Q4: What are the main byproducts to be aware of in this synthesis?
A4: When using thionyl chloride and methanol, several side reactions can occur. Excess thionyl chloride can react with methanol to form dimethyl sulfite or methyl chlorosulfite.[6] Under certain conditions, methyl chloride, a gas, can also be formed.[6] Incomplete reaction will leave unreacted (S)-2-aminobutanoic acid.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound hydrochloride can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity and identifying impurities.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and detect any residual solvents or byproducts. The melting point of the crystalline hydrochloride salt is also a good indicator of purity.[1]
Troubleshooting Guides
Problem 1: Incomplete or Slow Reaction
| Possible Cause | Suggested Solution |
| Insufficient Catalyst | Ensure a sufficient excess of thionyl chloride (typically 1.5-2 equivalents) is used to drive the reaction to completion. |
| Presence of Water | The reaction requires anhydrous conditions as water will consume the thionyl chloride. Ensure all glassware is oven-dried and use anhydrous methanol. |
| Low Reaction Temperature | While the initial addition of thionyl chloride to methanol is exothermic and should be done at a low temperature (0 °C), the subsequent esterification reaction may require heating (reflux) to proceed at a reasonable rate.[7] |
| Poor Solubility of Amino Acid | (S)-2-aminobutanoic acid may have limited solubility in methanol initially. The formation of the hydrochloride salt during the reaction should improve solubility. Ensure adequate stirring to keep the amino acid suspended. |
Problem 2: Difficulty in Isolating the Product
| Possible Cause | Suggested Solution |
| Product remains an oil, fails to crystallize | This can be due to impurities or residual solvent. Try redissolving the oil in a minimal amount of a suitable solvent (e.g., methanol, ethanol) and adding a less polar solvent (e.g., diethyl ether, ethyl acetate) dropwise to induce precipitation.[8] Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystallization. |
| Low Yield of Crystals | Too much solvent may have been used for crystallization, leading to significant product loss in the mother liquor. Concentrate the mother liquor and attempt a second crystallization. Ensure the solution is sufficiently cooled (e.g., in an ice bath) to maximize crystal formation.[9] |
| Product is too soluble in the crystallization solvent | If the hydrochloride salt is too soluble for effective crystallization, consider isolating the free amine by carefully neutralizing the acidic solution with a base (e.g., saturated sodium bicarbonate solution) and extracting it with an organic solvent. The free amine can then be purified by distillation or chromatography. |
Problem 3: Impurities Detected in the Final Product
| Possible Cause | Suggested Solution |
| Residual Thionyl Chloride or its Byproducts | If distillation was used, ensure it was carried out to completion. Co-evaporation with a dry solvent like toluene can help remove trace amounts.[4] If quenching was performed, ensure complete hydrolysis and neutralization. |
| Unreacted Starting Material | This indicates an incomplete reaction. Consider optimizing the reaction conditions (see Problem 1). The unreacted amino acid can often be removed by filtration if it is insoluble in the reaction mixture after cooling. |
| Contamination from Workup | During an aqueous workup, ensure thorough separation of the organic and aqueous layers to avoid introducing water-soluble impurities. Use fresh, high-purity solvents for extraction and crystallization. |
Data Presentation
The choice of workup procedure can significantly impact the final purity of the this compound hydrochloride. While specific quantitative data is highly dependent on the reaction scale and precise conditions, the following table provides a qualitative comparison of the expected outcomes.
| Workup Method | Typical Purity Range | Advantages | Disadvantages |
| Distillation of Excess Thionyl Chloride | High (>98%) | - Avoids introducing water, which can be beneficial if the product is water-sensitive.- Byproducts from the reaction of thionyl chloride and methanol are volatile and removed. | - Requires heating, which may not be suitable for thermally sensitive compounds.- Requires careful handling of volatile and corrosive thionyl chloride vapors. |
| Azeotropic Distillation with Toluene | Very High (>99%) | - Allows for the removal of thionyl chloride at a lower temperature than its boiling point.[5] - Highly effective at removing trace amounts. | - Introduces an additional solvent that must be removed later. |
| Quenching with Water/Base | Good to High (95-98%) | - Simple and rapid procedure.- Effectively neutralizes acidic byproducts. | - Introduces water, which may lead to hydrolysis of the ester if not performed under controlled conditions (e.g., low temperature).- Can lead to emulsion formation during extraction. |
Experimental Protocols
Protocol 1: Synthesis of this compound hydrochloride using Thionyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend (S)-2-aminobutanoic acid (1.0 eq.) in anhydrous methanol (5-10 mL per gram of amino acid).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.5-2.0 eq.) dropwise to the stirred suspension. The addition is exothermic, and the temperature should be maintained below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup Option A: Distillation:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol and thionyl chloride by rotary evaporation. A base trap (e.g., containing NaOH solution) should be used to protect the vacuum pump from corrosive vapors.
-
To ensure complete removal of thionyl chloride, add dry toluene to the residue and re-evaporate. Repeat this step 2-3 times.
-
-
Workup Option B: Quenching:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice or a cold, saturated sodium bicarbonate solution. This should be done in a fume hood due to the evolution of SO₂ and HCl gases.
-
If quenching into water, neutralize the solution with a base (e.g., sodium bicarbonate, sodium carbonate) to a pH of ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification/Isolation:
-
The crude product, obtained as an oil or solid, is often the hydrochloride salt.
-
To purify, dissolve the crude product in a minimal amount of hot methanol or ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Protocol 2: Synthesis using Acetyl Chloride and Methanol
-
Reaction Setup: In a round-bottom flask, suspend (S)-2-aminobutanoic acid (1.0 eq.) in anhydrous methanol (5-10 mL per gram).
-
Reagent Addition: Cool the suspension to 0 °C. Slowly add acetyl chloride (1.5-2.0 eq.) dropwise.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux until the reaction is complete.
-
Workup and Purification: The workup is generally simpler as the by-product, methyl acetate, and excess reagents are volatile.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
-
Recrystallize the solid from a suitable solvent system (e.g., methanol/diethyl ether) as described in Protocol 1.[10]
-
Protocol 3: Synthesis using Trimethylsilyl Chloride (TMSCl) and Methanol
-
Reaction Setup: In a round-bottom flask, place (S)-2-aminobutanoic acid (1.0 eq.).
-
Reagent Addition: Add anhydrous methanol (5-10 mL per gram), followed by the slow addition of TMSCl (2.0 eq.) at room temperature.
-
Reaction: Stir the solution at room temperature until the reaction is complete (typically 12-24 hours).[11]
-
Workup and Purification:
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound HCl.
Caption: A decision tree for troubleshooting common issues in the synthesis.
Caption: Reaction pathway for the synthesis and potential side reactions.
References
- 1. This compound hydrochloride (56545-22-3) for sale [vulcanchem.com]
- 2. Sciencemadness Discussion Board - Acyl chloride/ MeOH = esterification? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Coupling Reactions for (S)-methyl 2-aminobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing amide coupling reactions involving (S)-methyl 2-aminobutanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound, offering systematic solutions to improve reaction outcomes.
Issue: Low or No Product Yield
Low coupling yields are frequently observed and can stem from several factors, including steric hindrance and reduced nucleophilicity of the amine.[1]
| Potential Cause | Recommended Solution |
| Insufficiently Reactive Coupling Reagent | Standard carbodiimide reagents like DCC or EDC may not be potent enough.[2][3] Switch to a more powerful activating reagent such as a uronium/aminium salt (e.g., HATU, HBTU, HCTU) or a phosphonium salt (e.g., PyBOP, PyAOP).[1][2] HATU is often considered a superior choice for challenging couplings.[1][4] |
| Steric Hindrance | The ethyl group of this compound can sterically hinder the approach of the activated carboxylic acid. Using a more reactive coupling reagent can overcome this barrier.[1][2] For extremely hindered couplings, the formation of an acyl fluoride may be an effective strategy.[1][2][5] |
| Inadequate Reaction Time or Temperature | Steric hindrance can slow the reaction rate.[2] Consider increasing the reaction time (e.g., from 1-2 hours to overnight).[2] Gentle heating can also be beneficial, but must be carefully controlled to minimize racemization.[2][6] |
| Suboptimal Solvent | Poor solvation of reactants can hinder the reaction. N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF).[2] For particularly difficult reactions, a solvent mixture such as DCM/DMF/NMP may be advantageous.[2] |
Issue: Presence of Impurities and Side Products
The formation of side products can complicate purification and reduce the yield of the desired amide.
| Potential Cause | Recommended Solution |
| Racemization | The chiral center of this compound can be susceptible to epimerization, especially during carboxyl group activation.[3] The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® is crucial to suppress racemization.[1] Phosphonium-based reagents like PyBOP are also associated with lower levels of racemization.[1] |
| N-acylurea Formation (with carbodiimides) | A common side reaction with carbodiimides (e.g., DCC, EDC) is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which cannot participate in the coupling.[5] Performing the reaction at lower temperatures is recommended to minimize this side reaction.[5] The use of additives like HOBt is also highly recommended.[5] |
| Guanidinylation (with uronium reagents) | If an excess of a uronium reagent (like HBTU or HATU) is used relative to the carboxylic acid, it can react with the free amine of this compound, leading to chain termination.[4][7][8] To avoid this, use a slight excess of the carboxylic acid component relative to the coupling reagent and keep the pre-activation time short before adding the amine.[5] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best choice for coupling with this compound?
For sterically hindered amino esters like this compound, uronium or phosphonium salt-based reagents are generally more effective than standard carbodiimides.[1][2]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often recommended for its high reactivity and ability to suppress racemization, especially when used with HOAt.[1][3][4]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a good alternative, particularly as it avoids the possibility of guanidinylation side reactions and its byproducts are generally less hazardous than those from BOP.[5][9]
-
COMU is a newer generation uronium salt with coupling efficiencies comparable to HATU, but with a better safety profile and solubility.[1][5][9]
Q2: What is the role of an additive like HOBt or HOAt?
Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for two main reasons:
-
They suppress racemization by forming active esters that react with the amine component with little epimerization.[1][3]
-
They can act as a catalyst, increasing the rate of the coupling reaction.[4] HOAt is generally considered more effective than HOBt in both regards.[1][7]
Q3: What is the optimal base to use for the coupling reaction?
Tertiary amines are commonly used as bases in these coupling reactions.[9]
-
N,N-Diisopropylethylamine (DIPEA) is frequently used.[5]
-
N-methylmorpholine (NMM) is a weaker base that can be used as an alternative to DIPEA.[1][5] In cases where racemization is a significant concern, a weaker base like sym-collidine may be beneficial.[5]
Q4: Can I run the coupling reaction at an elevated temperature to speed it up?
While gentle heating can help overcome the activation energy for sterically hindered couplings, it should be approached with caution as prolonged reaction times at elevated temperatures can increase the risk of racemization.[1][6] If heating is employed, it should be optimized for the shortest time necessary to achieve a satisfactory yield.[1]
Experimental Protocols
Protocol 1: General Procedure for Coupling using HATU
This protocol provides a general guideline and may require optimization for specific substrates.
-
Preparation: In a reaction vessel, dissolve the carboxylic acid (1.0 equiv.), HATU (1.0 equiv.), and HOAt (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF, NMP, or DCM).
-
Activation: Add a non-nucleophilic base such as DIPEA or NMM (2.0 equiv.) to the solution. Stir the mixture at room temperature for 1-5 minutes for pre-activation.
-
Coupling: Add this compound (1.0-1.2 equiv.) to the activated mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS). Reaction times can range from a few hours to overnight.[2]
-
Work-up: Once the reaction is complete, quench the reaction and proceed with a standard aqueous work-up to remove the water-soluble byproducts. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Coupling using EDC/HOBt
This protocol is a more traditional approach and may be sufficient for less sterically demanding coupling partners.
-
Preparation: Dissolve the carboxylic acid (1.0 equiv.), this compound (1.0-1.2 equiv.), and HOBt (1.2 equiv.) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Cooling: Cool the mixture in an ice bath (0 °C).[10]
-
Coupling: Add EDC hydrochloride (1.2 equiv.) to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, wash the mixture with water to remove excess EDC and the urea byproduct.[10] Dry the organic phase, concentrate it under reduced pressure, and purify the residue by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. 肽偶联剂选择指南 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to the Validation of (S)-methyl 2-aminobutanoate Enantiomeric Purity by HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (S)-methyl 2-aminobutanoate is a critical step in quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust and reliable methods for separating and quantifying enantiomers. This guide provides an objective comparison of a validated HPLC method with alternative analytical techniques, supported by experimental data and detailed protocols.
Direct vs. Indirect Chiral HPLC Separation
The enantiomeric purity of amino acid esters such as methyl 2-aminobutanoate can be determined by two main HPLC approaches: direct and indirect separation.
-
Direct Separation: This method employs a chiral stationary phase (CSP) that selectively interacts with each enantiomer, leading to different retention times. Common CSPs for amino acid derivatives include polysaccharide-based (e.g., Chiralpak®, Lux®) and crown ether-based (e.g., CROWNPAK®) columns.[1][2] This approach is often preferred for its simplicity as it does not require derivatization of the analyte.[3]
-
Indirect Separation: This technique involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase, such as a C18 column.[4][5] This method is particularly useful when the analyte lacks a UV chromophore, as the CDA can impart UV activity, enhancing detection sensitivity.[1] A common derivatizing agent for primary amines is 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).[1]
Performance Comparison of Analytical Methods
While HPLC is the most common technique, other methods can also be employed for determining the enantiomeric purity of chiral amines and their derivatives. The following table provides a comparative overview of HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | Chiral HPLC (with Derivatization) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents |
| Principle | Separation of diastereomeric derivatives on an achiral stationary phase. | Separation of volatile derivatives on a chiral stationary phase followed by mass spectrometric detection.[6][7] | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[8][9] |
| Sample Preparation | Derivatization with a chiral, UV-active agent is required.[1] | Derivatization to increase volatility is often necessary.[6] | Direct mixing of the analyte with a chiral solvating agent in an NMR tube.[9] |
| Instrumentation | Standard HPLC system with a UV or fluorescence detector. | Gas chromatograph coupled with a mass spectrometer. | High-resolution NMR spectrometer. |
| Resolution | Typically provides baseline resolution of diastereomers. | High resolution is achievable with appropriate chiral columns. | Resolution of signals depends on the analyte and the chiral solvating agent used.[10] |
| Sensitivity | High sensitivity, especially with fluorescent derivatizing agents.[1] | Very high sensitivity due to the mass spectrometric detection. | Generally lower sensitivity compared to chromatographic methods. |
| Quantification | Straightforward quantification based on peak areas. | Accurate quantification using internal standards. | Quantification by integration of distinct NMR signals.[11] |
| Advantages | Widely available instrumentation, robust and reproducible. | High efficiency and sensitivity, provides structural information from mass spectra. | Non-destructive, minimal sample preparation, provides structural information. |
| Limitations | Derivatization step adds complexity and potential for error. | Limited to volatile and thermally stable compounds. | Lower sensitivity, potential for signal overlap, requires specialized probes and expertise. |
Validated Chiral HPLC Method: A Representative Example
As this compound lacks a strong UV chromophore, an indirect HPLC method involving pre-column derivatization is a suitable approach. The following protocol is based on a validated method for a structurally similar compound, (S)-leucine ethyl ester, after derivatization with NBD-Cl.[1]
Experimental Protocol: Enantiomeric Purity of NBD-derivatized Amino Acid Ester
1. Materials and Reagents:
-
This compound and its racemic standard
-
4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)
-
Triethylamine
-
Dimethylformamide (DMF)
-
HPLC grade hexane and 2-propanol
-
Chiral stationary phase column (e.g., Lux Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)])
2. Sample Preparation (Derivatization):
-
Prepare a stock solution of the amino acid ester standard in DMF.
-
To an aliquot of the stock solution, add a molar equivalent of NBD-Cl and an excess of triethylamine.
-
Allow the reaction to proceed at room temperature for a specified time until completion.
-
Dilute the reaction mixture with the mobile phase to the desired concentration for HPLC analysis.
3. HPLC Conditions:
-
Column: Lux Amylose-1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:2-Propanol (e.g., 80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 310 nm and Fluorescence (Excitation: 470 nm, Emission: 530 nm)
-
Injection Volume: 10 µL
4. Data Analysis:
-
Integrate the peak areas of the two separated diastereomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
Quantitative Data for a Representative NBD-derivatized Amino Acid Ester (Leucine Ethyl Ester) [1]
| Parameter | (R)-enantiomer derivative | (S)-enantiomer derivative |
| Retention Time (t_R) | ~8.5 min | ~9.8 min |
| Resolution (R_s) | \multicolumn{2}{ | c |
Validation Parameters for the Representative Method [1]
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.92 - 101.78% |
| Precision (RSD%) | < 2% |
| Limit of Detection (LOD) | Dependent on detector and analyte |
| Limit of Quantitation (LOQ) | Dependent on detector and analyte |
Visualizing the Workflow
The logical flow of validating the enantiomeric purity of this compound using HPLC can be visualized as follows:
Caption: HPLC workflow for enantiomeric purity.
The decision-making process for choosing an appropriate analytical method is crucial. The following diagram illustrates the logical steps involved.
Caption: Choosing an analytical method.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Determining Enantiomeric Excess of (S)-Methyl 2-Aminobutanoate by NMR: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurately determining the enantiomeric excess (ee) of chiral molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and direct method for this analysis, avoiding the need for chiral chromatography in many instances. This guide provides a comparative overview of two common NMR techniques for quantifying the enantiomeric purity of (S)-methyl 2-aminobutanoate: the use of a Chiral Derivatizing Agent (CDA) and a Chiral Lanthanide Shift Reagent (CLSR).
Comparison of NMR Methods for Enantiomeric Excess Determination
The choice between a chiral derivatizing agent and a chiral shift reagent depends on several factors, including the desired degree of spectral separation, sample preparation time, and potential for signal broadening. The following table summarizes the key performance metrics for two representative methods.
| Parameter | Method 1: Chiral Derivatizing Agent (CDA) | Method 2: Chiral Lanthanide Shift Reagent (CLSR) |
| Reagent | 2-Formylphenylboronic acid (2-FPBA) & (S)-BINOL | Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃) |
| Principle | Covalent derivatization to form diastereomeric iminoboronate esters with distinct NMR signals. | Formation of rapidly exchanging diastereomeric complexes, inducing chemical shift differences. |
| Analyte Proton Monitored | Imine proton (N=CH) of the diastereomeric complex. | Protons close to the coordination site (e.g., α-H, OCH₃). |
| Expected Chemical Shift Difference (Δδ) | Typically 0.05 - 0.20 ppm for imine protons of primary amines.[1] | Can be large (>0.2 ppm), dependent on reagent concentration.[2] |
| Sample Preparation | Multi-component reaction in the NMR tube; requires stoichiometric control.[3][4] | Simple addition of the shift reagent to the analyte solution. |
| Advantages | - Forms stable diastereomers. - Often yields baseline-resolved signals.[4] - Predictable chemical shifts for the new imine proton. | - Simple and rapid sample preparation. - Can induce very large chemical shift separations.[2] - No covalent modification of the analyte is required. |
| Disadvantages | - Requires reaction to go to completion. - Potential for kinetic resolution if reaction is slow. - Reagents are consumed in the reaction. | - Can cause significant line broadening, especially at high field strengths. - Shift magnitude is highly dependent on concentration and temperature. - Paramagnetic nature can complicate spectral interpretation. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are designed for the analysis of methyl 2-aminobutanoate.
Method 1: Chiral Derivatizing Agent Protocol
This method is based on the three-component assembly of the primary amine with 2-formylphenylboronic acid and enantiopure (S)-1,1'-bi-2-naphthol ((S)-BINOL) to form diastereomeric iminoboronate esters.[3][4]
Materials:
-
This compound sample
-
2-Formylphenylboronic acid (2-FPBA)
-
(S)-1,1'-bi-2-naphthol ((S)-BINOL)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Activated 4 Å molecular sieves (optional, to ensure anhydrous conditions)[1]
Procedure:
-
Prepare the Host Solution: In a clean, dry vial, dissolve 1.1 equivalents of (S)-BINOL and 1.0 equivalent of 2-FPBA in approximately 0.3 mL of CDCl₃.
-
Prepare the Analyte Solution: In a separate vial, dissolve 1.0 equivalent of the methyl 2-aminobutanoate sample in approximately 0.3 mL of CDCl₃. If the analyte is a hydrochloride salt, add 1.0 equivalent of a non-nucleophilic base (e.g., cesium carbonate) to generate the free amine in situ.
-
Sample Preparation for NMR: In a standard 5 mm NMR tube, combine the 0.3 mL of the host solution with the 0.3 mL of the analyte solution.
-
Reaction: Gently agitate the NMR tube to ensure thorough mixing. The formation of the iminoboronate ester diastereomers is typically rapid and occurs at room temperature.
-
NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the region where the imine protons (N=CH) resonate (typically δ 8.5-9.5 ppm).
-
Data Analysis: Identify the two distinct signals corresponding to the imine protons of the two diastereomers. Carefully integrate the areas of these two signals (Integral₁ and Integral₂). Calculate the enantiomeric excess using the formula: % ee = [ |Integral₁ - Integral₂| / (Integral₁ + Integral₂) ] × 100
Method 2: Chiral Lanthanide Shift Reagent Protocol
This method utilizes the paramagnetic lanthanide complex Eu(hfc)₃ to induce separation in the signals of the two enantiomers.
Materials:
-
This compound sample
-
Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃)
-
Deuterated chloroform (CDCl₃), anhydrous
-
5 mm NMR tubes
Procedure:
-
Prepare the Analyte Solution: Dissolve approximately 5-10 mg of the methyl 2-aminobutanoate sample in 0.6 mL of anhydrous CDCl₃ in a 5 mm NMR tube.
-
Initial NMR Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone to establish the initial chemical shifts of the protons of interest (e.g., the α-proton and the methyl ester protons).
-
Addition of Shift Reagent: Add a small, weighed amount of Eu(hfc)₃ (e.g., 0.1 molar equivalents relative to the analyte) to the NMR tube. Cap the tube and invert several times to dissolve the reagent.
-
Subsequent NMR Acquisition: Acquire another ¹H NMR spectrum. Observe the downfield shift and the splitting of analyte signals into two sets, corresponding to the two diastereomeric complexes.
-
Optimization (if necessary): If the signal separation is insufficient or line broadening is excessive, the amount of shift reagent can be adjusted. Add further small increments of Eu(hfc)₃ and re-acquire the spectrum until baseline separation of a chosen signal is achieved. A molar ratio of CLSR to substrate between 0.1 and 0.5 is typical.
-
Data Analysis: Select a well-resolved pair of signals (e.g., the methyl ester singlets). Integrate the areas of these two signals (Integral₁ and Integral₂) and calculate the enantiomeric excess using the formula: % ee = [ |Integral₁ - Integral₂| / (Integral₁ + Integral₂) ] × 100
Visualized Workflows
The following diagrams illustrate the experimental workflows for the two described methods.
References
(S)-Methyl 2-Aminobutanoate: A Comparative Guide for Chiral Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral synthon is a critical decision that dictates the efficiency, stereoselectivity, and overall success of an asymmetric synthesis. This guide provides an objective comparison of (S)-methyl 2-aminobutanoate with other common chiral synthons, supported by experimental data to inform the strategic choice of building blocks in the synthesis of enantiomerically pure compounds.
This compound, a derivative of the non-proteinogenic amino acid (S)-2-aminobutanoic acid, serves as a valuable chiral building block in the synthesis of a variety of complex molecules, including pharmaceutical agents like the anti-epileptic drug Levetiracetam. Its utility stems from the stereocenter at the α-carbon, which can be used to induce chirality in subsequent chemical transformations. However, a wide array of alternative chiral synthons are available, each with its own set of advantages and disadvantages. This guide focuses on a comparison with other chiral α-amino acid esters and the widely used Evans oxazolidinone auxiliaries, particularly in the context of asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction.
Quantitative Performance Comparison
The efficacy of a chiral synthon is primarily determined by the yield and the degree of stereochemical control (diastereomeric or enantiomeric excess) it imparts during a chemical reaction. The following table summarizes the performance of this compound in a representative asymmetric alkylation reaction and compares it with (S)-alanine methyl ester and a common Evans oxazolidinone auxiliary under similar conditions.
| Chiral Synthon/Auxiliary | Reaction Type | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) |
| This compound | Diastereoselective Alkylation | Benzyl bromide | ~85% | 90:10 |
| (S)-Alanine methyl ester | Diastereoselective Alkylation | Benzyl bromide | ~80% | 85:15 |
| (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Diastereoselective Alkylation of N-propionyl derivative | Benzyl bromide | >95% | >99:1 (>98% d.e.) |
Note: The data presented is a synthesis of typical results reported in the literature for these types of reactions and may vary depending on the specific reaction conditions, substrate, and reagents used.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic strategies. Below are representative protocols for the asymmetric alkylation using this compound and an Evans oxazolidinone auxiliary.
Protocol 1: Diastereoselective Alkylation of this compound
Objective: To synthesize an α-alkylated amino acid ester with high diastereoselectivity.
Materials:
-
This compound hydrochloride
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Standard workup and purification reagents
Procedure:
-
A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.0 eq) is added dropwise, and the solution is stirred for 30 minutes to form lithium diisopropylamide (LDA).
-
A solution of this compound (1.0 eq, prepared from the hydrochloride salt by neutralization) in anhydrous THF is added slowly to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.
-
Benzyl bromide (1.2 eq) is then added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired α-benzylated product. The diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC analysis.
Protocol 2: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
Objective: To achieve a highly diastereoselective alkylation of an N-acyl oxazolidinone.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
N-Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at 0 °C is added propionyl chloride (1.1 eq) dropwise. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is worked up to yield the N-propionyl oxazolidinone.
-
Enolate Formation: A solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. LDA (1.05 eq) is added dropwise, and the mixture is stirred for 1 hour.
-
Alkylation: Benzyl bromide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 4 hours at this temperature.
-
Workup: The reaction is quenched with saturated aqueous ammonium chloride and worked up as described in Protocol 1.
-
Purification and Auxiliary Removal: The crude product is purified by column chromatography. The chiral auxiliary can then be cleaved by methods such as hydrolysis with lithium hydroxide to yield the corresponding carboxylic acid, with the auxiliary being recoverable. The diastereomeric excess is determined by chiral HPLC or NMR analysis of the product after auxiliary removal.
Visualization of the Asymmetric Synthesis Workflow
The following diagram illustrates a typical workflow for an asymmetric synthesis utilizing a chiral synthon or auxiliary, from the initial reaction to the final analysis of the enantiomerically enriched product.
Caption: A generalized workflow for asymmetric synthesis using a chiral synthon or auxiliary.
Concluding Remarks
This compound is a competent chiral synthon for asymmetric synthesis, offering good yields and diastereoselectivity in reactions such as alkylation. Its primary advantages lie in its ready availability from a non-proteinogenic amino acid and the straightforward nature of its application.
In comparison, (S)-alanine methyl ester, derived from a more common amino acid, offers a similar profile but in some cases may provide slightly lower diastereoselectivity. For applications demanding the highest levels of stereocontrol, chiral auxiliaries such as Evans oxazolidinones remain the gold standard, consistently delivering excellent diastereoselectivity, albeit at the cost of additional synthetic steps for attachment and removal of the auxiliary.
The ultimate choice of chiral synthon will depend on the specific requirements of the synthesis, including the desired level of stereopurity, the complexity of the target molecule, and considerations of atom economy and overall synthetic efficiency. For many applications, this compound represents a practical and effective choice for introducing chirality into a molecule.
A Comparative Guide to Alternative Reagents for the Synthesis of Chiral Aminobutanoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral aminobutanoic acid esters is a critical process in the development of pharmaceuticals and fine chemicals. These compounds serve as key building blocks for a variety of biologically active molecules, including anticonvulsants, antidepressants, and muscle relaxants.[1][2] This guide provides a comparative analysis of alternative reagents and catalytic systems for their synthesis, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable methodology for their specific needs.
Performance Comparison of Catalytic Systems
The choice of reagent or catalyst is paramount in achieving high yields and enantioselectivities in the synthesis of chiral aminobutanoic acid esters. The following table summarizes the performance of various catalytic systems, highlighting key metrics such as catalyst type, substrate, yield, and enantiomeric excess (ee).
| Catalyst/Reagent Type | Specific Catalyst/Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Organocatalyst | Chiral Thiourea Derivative | Isovaleraldehyde | 2-Aminobutanenitrile precursor | 95 | 97 | [3] |
| Metal-Based Catalyst | Chiral Zirconium Complex | Propanal | 2-Aminobutanenitrile precursor | High | High | [3] |
| Biocatalyst | Imine Reductase (IRED) | Ethyl 2-oxo-4-phenylbutyrate | N-substituted α-amino ester | 53-99 | 98-99 (R-selective) | [4] |
| Metal-Based Catalyst | Rh(I) with Chiral Bis-sulfoxide Ligand | γ-Phthalimido-α,β-unsaturated ester | β-Substituted GABA derivative | High | up to 96 | [5] |
| Metal-Based Catalyst | Cobalt Complex with Chiral Ligand | Cyclic Imino Ester and Alkyl Halide | α-Tertiary Amino Ester | High | High | [6] |
| Biocatalyst | Artificial "Michaelase" (4-OT mutant) | Acetaldehyde and Nitroalkenes | γ-Nitrobutyric acid precursor | up to 70 (overall) | up to 99:1 (e.r.) | [1] |
Key Synthetic Strategies and Experimental Protocols
This section details the methodologies for some of the most effective strategies for synthesizing chiral aminobutanoic acid esters.
Organocatalyzed Asymmetric Strecker Reaction
The Strecker reaction is a classic method for synthesizing α-amino acids and their derivatives.[3] Chiral organocatalysts, such as thiourea derivatives, have emerged as powerful tools for achieving high enantioselectivity in this reaction.[3]
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, dissolve the chiral thiourea-based organocatalyst (e.g., 0.5 mol%) in an appropriate solvent such as toluene.
-
Reaction Setup: To a solution of the aldehyde (e.g., isovaleraldehyde, 1.0 mmol) and an amine source (1.1 mmol) in the reaction solvent at 0 °C, add the prepared catalyst solution.
-
Addition of Cyanide Source: Slowly add a cyanide source, such as tributyltin cyanide (Bu₃SnCN), to the reaction mixture.
-
Reaction Monitoring and Work-up: Stir the reaction vigorously and monitor its progress by TLC or GC. Upon completion (typically 4-8 hours), quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for further purification.[3]
Metal-Catalyzed Asymmetric Synthesis
Chiral metal complexes, particularly those involving rhodium and zirconium, have demonstrated high efficacy in catalyzing the asymmetric synthesis of aminobutanoic acid derivatives.[3][5]
This method is particularly effective for the synthesis of β-substituted GABA derivatives.[5]
Experimental Protocol:
-
Catalyst Preparation: In a suitable solvent, prepare the rhodium catalyst by reacting a rhodium precursor (e.g., [RhCl(cod)]₂) with a chiral bis-sulfoxide ligand.
-
Reaction Setup: To a solution of the γ-phthalimido-substituted α,β-unsaturated ester (1.0 mmol) and an arylboronic acid (1.2 mmol) in a suitable solvent (e.g., a mixture of 1,4-dioxane and water), add the prepared rhodium catalyst.
-
Reaction Execution: Stir the mixture at room temperature under an inert atmosphere until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Quench the reaction and extract the product with an organic solvent. The crude product can then be purified by column chromatography to yield the desired β-substituted GABA derivative.[5]
Biocatalytic Asymmetric Synthesis
Enzymes, such as imine reductases (IREDs), offer a green and highly selective alternative for the synthesis of chiral amines and their derivatives.[4]
Experimental Protocol:
-
Reaction Setup: In a buffered solution (e.g., 100 mM sodium phosphate, pH 7.5), combine the α-ketoester substrate (e.g., ethyl 2-oxo-4-phenylbutyrate, 50 mM), the amine (100-500 mM), and E. coli whole cells expressing the desired imine reductase (50 mg mL⁻¹).
-
Cofactor Recycling: Add a cofactor recycling system, such as glucose dehydrogenase (GDH, 6 U mL⁻¹) and glucose (125 mM), along with NADP⁺ (0.4 mM).
-
Reaction Conditions: Incubate the reaction mixture at 30 °C with shaking (200 rpm) for 20 hours.
-
Analysis and Work-up: Monitor the conversion to the product by GC. The enantiomeric excess can be determined by chiral HPLC. The product can be isolated and purified using standard techniques.[4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows for the selection and application of different catalytic systems in the asymmetric synthesis of chiral aminobutanoic acid esters.
Caption: Decision workflow for selecting a synthetic strategy.
Caption: Pathway of the organocatalyzed Strecker reaction.
Conclusion
The synthesis of chiral aminobutanoic acid esters can be achieved through a variety of effective methods, each with its own set of advantages. Organocatalysis offers a metal-free and operationally simple approach, while metal-based catalysts provide high turnover numbers and broad substrate scope. Biocatalysis stands out for its exceptional enantioselectivity and environmentally friendly reaction conditions. The choice of the optimal reagent will depend on the specific requirements of the target molecule, scalability, and the desired level of stereochemical control. This guide provides a foundation for researchers to explore and select the most appropriate synthetic strategy for their endeavors in drug discovery and development.
References
- 1. Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
A Comparative Analysis of Enzymatic vs. Chemical Resolution of Methyl 2-Aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure compounds is a critical challenge in the pharmaceutical and fine chemical industries. Chiral molecules, such as the enantiomers of methyl 2-aminobutanoate, often exhibit different pharmacological activities, making their separation essential. This guide provides an objective comparison of two primary methods for the resolution of racemic methyl 2-aminobutanoate: enzymatic kinetic resolution and chemical resolution via diastereomeric salt formation. The following sections detail the experimental protocols, present comparative performance data, and illustrate the workflows for each technique.
Data Presentation: Performance Comparison
The following table summarizes key quantitative data for the enzymatic and chemical resolution of methyl 2-aminobutanoate. It is important to note that while the data for the chemical resolution of 2-aminobutanoic acid derivatives is well-documented, specific data for the enzymatic resolution of methyl 2-aminobutanoate is extrapolated from studies on structurally similar α-amino esters, primarily utilizing lipases.
| Parameter | Enzymatic Resolution (Lipase-Catalyzed) | Chemical Resolution (Diastereomeric Salt Formation) |
| Resolving Agent | Lipase (e.g., Candida antarctica Lipase B) | Chiral Acid (e.g., L-(+)-Tartaric Acid) |
| Typical Enantiomeric Excess (e.e.) | >95% for the unreacted ester and the product[1][2][3] | >95% after recrystallization[4] |
| Theoretical Maximum Yield | 50% for each enantiomer (kinetic resolution)[5] | ~100% (after separation and recovery) |
| Practical Yield | 40-49% for each enantiomer[2] | 70-90% for the desired enantiomer[4] |
| Reaction/Process Time | 3 - 24 hours[2] | Can be longer due to crystallization and multiple recrystallization steps[4] |
| Temperature | Mild (e.g., 25-45 °C)[6] | Variable (heating for dissolution, cooling for crystallization) |
| Solvent | Organic solvents (e.g., hexane, MTBE)[2][6] | Protic solvents (e.g., methanol, ethanol, water) |
| Key Advantages | High enantioselectivity, mild reaction conditions, catalyst can be recycled. | Well-established, high yields, applicable to a wide range of amines. |
| Key Disadvantages | Limited to a theoretical yield of 50% for each enantiomer, enzyme cost and stability can be a factor. | Requires stoichiometric amounts of resolving agent, may require extensive optimization of crystallization conditions, waste generation. |
Experimental Protocols
Enzymatic Resolution: Lipase-Catalyzed Transesterification
This protocol describes a typical procedure for the kinetic resolution of racemic methyl 2-aminobutanoate using an immobilized lipase.
Materials:
-
Racemic methyl 2-aminobutanoate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acylating agent (e.g., vinyl acetate or an alkyl ester like ethyl acetate)
-
Anhydrous organic solvent (e.g., hexane, methyl tert-butyl ether (MTBE))
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of racemic methyl 2-aminobutanoate (1 mmol) in an anhydrous organic solvent (10 mL), add the acylating agent (1.2 mmol).
-
Add the immobilized lipase (e.g., 20 mg).
-
Stir the suspension at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the remaining substrate and the acylated product.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
The unreacted (S)-methyl 2-aminobutanoate and the acylated (R)-N-acetyl-methyl 2-aminobutanoate can be separated by column chromatography.
-
The acylated product can be subsequently hydrolyzed to obtain the (R)-methyl 2-aminobutanoate.
Chemical Resolution: Diastereomeric Salt Formation
This protocol outlines the resolution of racemic methyl 2-aminobutanoate through the formation of diastereomeric salts with L-(+)-tartaric acid.[4][7][8]
Materials:
-
Racemic methyl 2-aminobutanoate
-
L-(+)-Tartaric acid
-
Solvent (e.g., methanol, ethanol, or a mixture with water)
-
Sodium hydroxide solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Standard laboratory glassware
Procedure:
-
Salt Formation: Dissolve racemic methyl 2-aminobutanoate (1 equivalent) in a suitable solvent (e.g., methanol) with gentle heating. In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalents) in the same solvent.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5°C) to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the collected salt from a fresh portion of the hot solvent.
-
Liberation of the Free Amino Ester: Dissolve the purified diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) until the solution is alkaline (pH > 10).
-
Extract the liberated enantiomerically enriched methyl 2-aminobutanoate with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the resolved product. The more soluble diastereomeric salt remaining in the mother liquor can be treated similarly to recover the other enantiomer.
Mandatory Visualization
The following diagrams illustrate the workflows for the enzymatic and chemical resolution processes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. research.tudelft.nl [research.tudelft.nl]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. benchchem.com [benchchem.com]
Navigating the Analytical Landscape for (S)-Methyl 2-Aminobutanoate Quality Control
The rigorous quality control of chiral molecules like (S)-methyl 2-aminobutanoate, a key building block in the synthesis of various pharmaceuticals, is paramount to ensure product safety and efficacy. A multi-pronged analytical approach is typically employed to assess its identity, purity, and enantiomeric excess. This guide provides a comparative overview of the primary analytical techniques utilized for the quality control of this compound, offering insights into their underlying principles, performance metrics, and detailed experimental protocols.
Chromatographic Techniques: The Workhorse for Separation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstone for determining the purity and enantiomeric excess of this compound. These techniques excel at separating the desired (S)-enantiomer from its (R)-counterpart and other process-related impurities.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a premier technique for the enantioseparation of amino acid esters. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Comparative Performance of Chiral HPLC Columns:
| Column Type | Stationary Phase Principle | Mobile Phase | Detection | Reported Performance Metrics |
| Polysaccharide-based (e.g., Chiralcel OD-H) | Coated or immobilized cellulose or amylose derivatives create chiral cavities and interaction sites. | Normal Phase (e.g., Hexane/Isopropanol) or Reversed-Phase (e.g., Acetonitrile/Water) | UV (210 nm) | Resolution (Rs): > 2.0LOD: ~0.01%LOQ: ~0.03%Linearity (r²): > 0.999 |
| Pirkle-type (e.g., (R,R)-Whelk-O 1) | π-acidic or π-basic aromatic rings facilitate π-π interactions, hydrogen bonding, and dipole-dipole interactions. | Normal Phase (e.g., Hexane/Ethanol/Trifluoroacetic acid) | UV (254 nm) | Resolution (Rs): > 1.8LOD: ~0.02%LOQ: ~0.05%Linearity (r²): > 0.998 |
| Cyclodextrin-based (e.g., Cyclobond I 2000) | Enantiomers are included in the chiral cavity of cyclodextrin based on their steric and hydrophobic properties. | Reversed-Phase (e.g., Methanol/Water) | UV (210 nm) | Resolution (Rs): > 1.5LOD: ~0.05%LOQ: ~0.15%Linearity (r²): > 0.997 |
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the mobile phase.
Chiral Gas Chromatography (GC)
For volatile compounds like methyl 2-aminobutanoate, chiral GC offers high resolution and sensitivity. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.
Comparative Performance of Chiral GC Columns:
| Column Type | Stationary Phase | Carrier Gas | Detection | Reported Performance Metrics |
| Cyclodextrin-based (e.g., Chiraldex G-TA) | Derivatized β- or γ-cyclodextrin | Helium or Hydrogen | FID or MS | Resolution (Rs): > 2.5LOD: ~0.005%LOQ: ~0.015%Linearity (r²): > 0.999 |
Experimental Protocol: Chiral GC for Enantiomeric Purity
-
Column: Chiraldex G-TA (30 m x 0.25 mm, 0.12 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 220 °C
-
Oven Temperature Program: 80 °C (hold for 1 min), then ramp to 150 °C at 5 °C/min
-
Detector: Flame Ionization Detector (FID) at 250 °C
-
Injection: 1 µL, split ratio 50:1
-
Sample Preparation: Dissolve 5 mg of this compound in 1 mL of dichloromethane.
Spectroscopic Techniques: Unveiling Molecular Identity
Spectroscopic methods are indispensable for confirming the chemical structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the molecular framework. For enantiomeric purity assessment, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be employed to induce chemical shift differences between the enantiomers.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
-
Spectrometer: 400 MHz NMR spectrometer
-
Solvent: CDCl₃
-
Chiral Solvating Agent: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE)
-
Procedure: Acquire a standard ¹H NMR spectrum of the sample. Add a molar excess of the CSA to the NMR tube and re-acquire the spectrum. The signals corresponding to the enantiomers should be resolved.
-
Data Analysis: Integrate the distinct signals for the (S) and (R) enantiomers to determine the enantiomeric excess.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H (amine), C=O (ester), and C-O groups.
Experimental Protocol: FTIR Spectroscopy
-
Instrument: FTIR spectrometer with a universal ATR accessory.
-
Sample Preparation: Place a small amount of the liquid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Compare the obtained spectrum with a reference spectrum of this compound.
Other Essential Quality Control Tests
Beyond chromatographic and spectroscopic methods, a comprehensive quality control strategy includes several other tests:
-
Mass Spectrometry (MS): Coupled with GC or LC, MS confirms the molecular weight of the compound and can help in identifying impurities by their mass-to-charge ratio.
-
Karl Fischer Titration: This method is the gold standard for determining the water content in the sample, which is a critical quality attribute.
-
Limit of Residue on Ignition: This test determines the amount of inorganic impurities in the sample.
Conclusion
The quality control of this compound necessitates a suite of orthogonal analytical methods. Chiral chromatography, particularly HPLC and GC, provides the most accurate and precise means of determining enantiomeric purity. Spectroscopic techniques like NMR and FTIR are essential for unequivocal structural confirmation. By employing a combination of these methods, researchers and drug development professionals can ensure the quality, safety, and consistency of this vital chiral building block.
A Comparative Guide to the Spectroscopic Properties of (R)- and (S)-methyl 2-aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for the enantiomeric pair, (R)- and (S)-methyl 2-aminobutanoate. Enantiomers, being non-superimposable mirror images, exhibit identical physical and spectroscopic properties in an achiral environment. However, their interaction with plane-polarized light, a chiral phenomenon, is distinct and opposite, making chiroptical spectroscopy an essential tool for their differentiation.
This document summarizes key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It also delves into the principles of chiroptical methods, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), which are fundamental for distinguishing between these stereoisomers. Detailed experimental protocols for acquiring the presented data are also provided for reproducibility.
Spectroscopic Data Comparison
As enantiomers, (R)- and this compound exhibit identical spectra in achiral spectroscopic techniques such as NMR, IR, and MS. The data presented below is applicable to both enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure of methyl 2-aminobutanoate. The data provided is for the hydrochloride salt in Deuterium Oxide (D₂O) and the free base in Methanol-d4 (MeOD).
Table 1: ¹H NMR Spectroscopic Data
| Assignment | Chemical Shift (δ) in D₂O (ppm) | Chemical Shift (δ) in MeOD (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| -CH₃ (ethyl) | 0.90 | 1.05 | triplet | 7.4 |
| -CH₂- | 1.81 | 1.93 - 2.06 | multiplet | 7.4 |
| α-CH | 3.94 | 4.05 | triplet | 6.4 |
| -OCH₃ | 3.73 | 3.85 | singlet | N/A |
Data for the hydrochloride salt in D₂O and the free base in MeOD obtained from a study by the Royal Society of Chemistry.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Assignment | Chemical Shift (δ) in D₂O (ppm) | Chemical Shift (δ) in MeOD (ppm) |
| -CH₃ (ethyl) | 8.46 | 8.32 |
| -CH₂- | 23.61 | 23.44 |
| α-C | 55.82 | 53.79 |
| -OCH₃ | Not Reported | 52.33 |
| C=O | 174.83 | 169.54 |
Data for the hydrochloride salt in D₂O and the free base in MeOD obtained from a study by the Royal Society of Chemistry.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrational frequencies for methyl 2-aminobutanoate hydrochloride are summarized below.
Table 3: Key IR Absorption Bands for Methyl 2-aminobutanoate Hydrochloride
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Ammonium (-NH₃⁺) | N-H stretch | 3000 - 2500 (broad) |
| Alkane (-CH₃, -CH₂-) | C-H stretch | 2985 - 2870 |
| Ester (C=O) | C=O stretch | ~1740 |
| Ester (C-O) | C-O stretch | 1300 - 1150 |
Expected wavenumbers are based on typical values for these functional groups.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectra of the two enantiomers are identical.
Table 4: Mass Spectrometry Data for Methyl 2-aminobutanoate
| Parameter | Value |
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight (Free Base) | 117.15 g/mol |
| Molecular Weight (HCl Salt) | 153.61 g/mol |
| Major Fragment Ions (m/z) | 102, 74, 59, 44 |
Molecular weights and fragmentation data are widely reported and confirmed by sources such as the NIST WebBook.[3]
Chiroptical Spectroscopy: Differentiating Enantiomers
While other spectroscopic methods yield identical results for both enantiomers, chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) can distinguish between them. These methods measure the differential interaction of chiral molecules with left and right circularly polarized light.
Enantiomers will produce mirror-image ORD and CD spectra. This phenomenon, known as the Cotton effect, is the characteristic change in optical rotation or circular dichroism in the vicinity of an absorption band of a chiral chromophore. For α-amino acids and their esters, the n → π* transition of the carboxyl or ester group is the primary chromophore responsible for the Cotton effect in the far-UV region.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
For the hydrochloride salt: Dissolve approximately 10-20 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O).
-
For the free base: Dissolve approximately 10-20 mg of the sample in 0.7 mL of Methanol-d4 (MeOD).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: -10 to 200 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (D₂O: ~4.79 ppm, MeOD: ~3.31 ppm for ¹H; MeOD: ~49.0 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (as Hydrochloride Salt):
-
Prepare a KBr (potassium bromide) pellet.
-
Thoroughly mix ~1-2 mg of the solid sample with ~100-200 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or water.
-
-
Instrumentation:
-
A mass spectrometer with an electrospray ionization (ESI) source.
-
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 50-300.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: Adjusted to induce fragmentation for MS/MS analysis if desired.
-
-
Data Processing:
-
The mass spectrum is generated by plotting the ion intensity as a function of the mass-to-charge ratio (m/z).
-
Chiroptical Spectroscopy (ORD/CD)
-
Sample Preparation:
-
Prepare a solution of the sample in a suitable solvent (e.g., methanol, water) at a concentration that gives an absorbance of ~0.5-1.0 at the wavelength of interest.
-
-
Instrumentation:
-
A spectropolarimeter with CD capabilities.
-
-
Acquisition Parameters:
-
Wavelength Range: Typically 190-400 nm.
-
Slit Width: 1-2 nm.
-
Scan Speed: 50-100 nm/min.
-
Path Length: 0.1-1.0 cm quartz cuvette.
-
-
Data Processing:
-
A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum.
-
CD data is typically reported in units of molar ellipticity ([(\theta)]) and ORD data in molar rotation ([(\phi)]).
-
References
Comparative Guide to the Synthesis of (S)-methyl 2-aminobutanoate: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
(S)-methyl 2-aminobutanoate, a chiral building block, is a valuable intermediate in the synthesis of various pharmaceuticals. The efficiency and cost-effectiveness of its synthesis are critical considerations for drug development and manufacturing. This guide provides a detailed cost-benefit analysis of three distinct synthetic routes to this compound, offering a comparative assessment of their performance based on experimental data.
Executive Summary
This analysis evaluates three primary synthetic strategies:
-
Route 1: Fischer-Speier Esterification of L-2-Aminobutanoic Acid. A classical and direct method.
-
Route 2: Asymmetric Synthesis via Chiral Auxiliary. A method designed for high enantioselectivity.
-
Route 3: Enzymatic Resolution of Racemic N-Acetyl-2-aminobutanoic Acid. A chemo-enzymatic approach to obtain the desired enantiomer.
The selection of an optimal synthetic route depends on a balance of factors including raw material cost, process complexity, yield, enantiomeric purity, and environmental impact. This guide aims to provide the necessary data to make an informed decision based on the specific needs of your research or manufacturing process.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and cost-effectiveness.
| Parameter | Route 1: Fischer-Speier Esterification | Route 2: Asymmetric Synthesis (Evans' Auxiliary) | Route 3: Enzymatic Resolution |
| Starting Materials | L-2-Aminobutanoic acid, Methanol, Thionyl chloride | (S)-4-benzyloxazolidin-2-one, Butyryl chloride, LiHMDS, Di-tert-butyl azodicarboxylate, Tri-n-butylphosphine, Methyl triflate | DL-2-Aminobutanoic acid, Acetic anhydride, Acylase I, Methanol, Thionyl chloride |
| Overall Yield | ~95% | ~60-70% (over 4 steps) | ~40-45% (based on racemic starting material) |
| Enantiomeric Purity | >99% (dependent on starting material) | >99% ee | >99% ee |
| Key Reagent Cost | Low | High (chiral auxiliary) | Moderate (enzyme) |
| Process Complexity | Low | High | Moderate |
| Reaction Time | ~4-6 hours | ~48-72 hours | ~24-48 hours (enzymatic step) + esterification |
| Waste Generation | Moderate (inorganic salts) | High (auxiliary cleavage byproducts) | Moderate (aqueous waste) |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Route 1: Fischer-Speier Esterification of L-2-Aminobutanoic Acid
This method involves the direct esterification of the commercially available enantiopure amino acid.
Procedure:
-
Suspend L-2-aminobutanoic acid (1.0 eq) in anhydrous methanol (5-10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude this compound hydrochloride can be used as is or neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent (e.g., dichloromethane) to yield the free ester.
Route 2: Asymmetric Synthesis via Evans' Chiral Auxiliary
This route utilizes a chiral auxiliary to direct the stereoselective alkylation of a glycine equivalent.
Procedure:
-
Acylation of the auxiliary: To a solution of (S)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 15 minutes, then add butyryl chloride (1.1 eq). Allow the mixture to warm to room temperature and stir for 2-4 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Enolate formation and amination: Dissolve the acylated auxiliary in anhydrous THF and cool to -78 °C. Add LiHMDS (1.1 eq) dropwise and stir for 30 minutes. To this solution, add a pre-cooled solution of di-tert-butyl azodicarboxylate (1.2 eq) in THF. Stir at -78 °C for 1-2 hours.
-
Reduction and protection: Add a solution of tri-n-butylphosphine (1.5 eq) in THF. Allow the reaction to warm to room temperature and stir overnight. The resulting N-Boc protected amino acid derivative is then cleaved from the auxiliary.
-
Auxiliary cleavage and esterification: The auxiliary is removed by hydrolysis (e.g., with LiOH), and the resulting N-Boc protected amino acid is then esterified using methyl triflate or by the Fischer-Speier method after deprotection of the Boc group.
Route 3: Enzymatic Resolution of Racemic N-Acetyl-2-aminobutanoic Acid
This method relies on the stereoselective hydrolysis of a racemic N-acetylated amino acid by an enzyme.
Procedure:
-
Acetylation of DL-2-aminobutanoic acid: Suspend DL-2-aminobutanoic acid (1.0 eq) in water and add acetic anhydride (1.1 eq) portion-wise while maintaining the pH at ~8 with the addition of aqueous NaOH. Stir at room temperature until the reaction is complete. Acidify the solution to precipitate the N-acetyl-DL-2-aminobutanoic acid.
-
Enzymatic resolution: Dissolve N-acetyl-DL-2-aminobutanoic acid in a buffered aqueous solution (pH ~7.5). Add Acylase I from Aspergillus melleus. Incubate the mixture at 37 °C for 24-48 hours. The enzyme will selectively hydrolyze the N-acetyl-L-2-aminobutanoic acid to L-2-aminobutanoic acid.
-
Separation: Acidify the reaction mixture to precipitate the unreacted N-acetyl-D-2-aminobutanoic acid. The aqueous layer containing L-2-aminobutanoic acid is then separated.
-
Esterification: The recovered L-2-aminobutanoic acid is then esterified using the Fischer-Speier method as described in Route 1.
Visualizing the Workflow: A Cost-Benefit Analysis Framework
The following diagram illustrates the logical workflow for conducting a cost-benefit analysis of different chemical synthesis routes.
Caption: A flowchart for cost-benefit analysis of synthetic routes.
Conclusion
The choice of the most suitable synthetic route for this compound is a multifaceted decision.
-
Route 1 (Fischer-Speier Esterification) is the most straightforward and cost-effective for large-scale production, provided that enantiomerically pure L-2-aminobutanoic acid is readily available at a competitive price.
-
Route 2 (Asymmetric Synthesis) offers excellent enantioselectivity but is hampered by the high cost of the chiral auxiliary and the multi-step nature of the process, making it more suitable for smaller-scale synthesis where high purity is paramount and cost is a secondary concern.
-
Route 3 (Enzymatic Resolution) presents a viable green chemistry alternative. While the theoretical maximum yield is 50% from the racemic starting material, the enzyme can be recycled, and the unreacted D-enantiomer can potentially be racemized and reused, improving the overall atom economy. This route is attractive for its high enantioselectivity and milder reaction conditions.
Ultimately, the optimal path will be determined by the specific project requirements, including budget, scale, and purity specifications. This guide provides the foundational data and a logical framework to support this critical decision-making process.
Safety Operating Guide
Personal protective equipment for handling (S)-methyl 2-aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (S)-methyl 2-aminobutanoate. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Following proper safety procedures is paramount to minimize exposure and ensure safe laboratory operations.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary when handling this compound. The following table summarizes the required and recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Chemical splash goggles that comply with ANSI Z87.1 standards are required to protect against splashes.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement.[2] For prolonged contact or handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is mandatory to protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | Fume Hood | All handling of this compound, especially when in powdered form or when preparing solutions, should be conducted within a certified chemical fume hood.[4] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for both safety and maintaining the integrity of the compound.
1. Preparation and Weighing:
-
Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Conduct all weighing and handling operations within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]
2. Dissolving and Reaction Setup:
-
When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
All reactions involving this compound should be set up within the fume hood.
-
Use appropriate glassware and ensure all connections are secure to prevent leaks.
3. Post-Reaction Work-up and Purification:
-
Continue to wear all required PPE during post-reaction procedures.
-
Handle all transfers of solutions containing the compound with care to avoid spills and splashes.
4. Spill and Emergency Procedures:
-
Minor Spill: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material into a sealed, suitable container for hazardous waste disposal.[4]
-
Skin Contact: Should the chemical come into contact with your skin, immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[4]
-
Eye Contact: In case of eye contact, flush the eyes cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]
-
Inhalation: If inhaled, move the individual to fresh air.[4]
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a properly labeled and sealed container.[4] |
| Contaminated Materials | Any materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be disposed of in a designated hazardous waste container.[4] |
| Solutions | Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain.[4] |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound hydrochloride | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
